molecular formula C13H12N2O3 B1381510 (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol CAS No. 1803589-16-3

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Cat. No.: B1381510
CAS No.: 1803589-16-3
M. Wt: 244.25 g/mol
InChI Key: ILXSRURNFJJCEA-UHFFFAOYSA-N
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Description

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-5-6-10(8-12(9)15(17)18)13(16)11-4-2-3-7-14-11/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSRURNFJJCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4]

The (phenyl)(pyridin-2-yl)methanol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a wide range of histamine H1 antagonists (e.g., Carbinoxamine, Bepotastine), anticholinergics, and increasingly, selective inhibitors for PDE4 and specific kinases.[1]

The specific analog (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol represents a challenging but high-value intermediate. The presence of the nitro group (


) at the meta position relative to the carbinol linkage, combined with the electron-deficient pyridine  ring, creates a "push-pull" electronic environment. This structure is frequently utilized as a precursor for generating amino-aryl derivatives via reduction, which are subsequently functionalized into urea or amide-based inhibitors.[1]
synthetic Challenge

The primary synthetic hurdle is chemoselectivity . The classic disconnection—nucleophilic addition of a pyridyl organometallic to a benzaldehyde—is fraught with risk because organolithium and Grignard reagents readily attack nitro groups (leading to redox side reactions, azo-dimers, or hydroxylamines) rather than the carbonyl.[1]

This guide details a self-validating, chemoselective protocol utilizing Knochel-type Turbo Grignards and Organocerium chemistry to bypass these limitations.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the nitro group, we employ a convergent strategy. The bond disconnection is made at the carbinol carbon (


).

Retrosynthesis cluster_legend Strategy Target (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol Disconnection Carbinol Disconnection Target->Disconnection Frag1 Electrophile: 4-Methyl-3-nitrobenzaldehyde Disconnection->Frag1 Frag2 Nucleophile: 2-Pyridyl-Metal Species (M = Li, MgX, CeCl2) Disconnection->Frag2 Precursor1 Commercial Building Block Frag1->Precursor1 Precursor2 2-Bromopyridine + iPrMgCl·LiCl Frag2->Precursor2 Avoid Direct Li/Mg Avoid Direct Li/Mg Use Lanthanide (Ce) Transmetalation Use Lanthanide (Ce) Transmetalation Avoid Direct Li/Mg->Use Lanthanide (Ce) Transmetalation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl methanol scaffold.

Core Synthesis Protocol: The Organocerium Route

Rationale: While 2-lithiopyridine can be generated via n-BuLi, it is too basic and nucleophilic, often resulting in attack on the nitro group of the aldehyde partner.[1] We utilize Knochel’s Turbo Grignard (


) for a mild halogen-magnesium exchange, followed by transmetalation to Cerium(III) .[1] Organocerium reagents are highly oxophilic but less basic, promoting 1,2-addition to aldehydes while being inert toward nitro groups.[1]
Reagents & Materials Table
ReagentEquiv.[2][3]RoleCritical Parameter
2-Bromopyridine 1.0Nucleophile PrecursorMust be dry; store over sieves.

1.1Exchange Reagent1.3M in THF. Titrate before use.

(Anhydrous)
1.2Lewis Acid / TransmetalationCRITICAL: Must be dried at 140°C under high vacuum for 2h.
4-Methyl-3-nitrobenzaldehyde 0.9ElectrophileLimiting reagent to simplify purification.
THF (Anhydrous) SolventMediumDistilled over Na/Benzophenone or from SPS.
Step-by-Step Methodology
Phase 1: Preparation of Anhydrous Cerium(III) Chloride

Note: Commercial "anhydrous"


 is rarely dry enough. This step is the primary failure point for this reaction.
  • Place

    
     (or commercial anhydrous powder) in a Schlenk flask.
    
  • Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–3 hours .

  • A white, free-flowing powder indicates dryness.[1] If the powder remains clumpy, hydration persists.[1]

  • Cool to room temperature (RT) under Argon and suspend in anhydrous THF to form a slurry. Stir for 1 hour (activation).

Phase 2: Generation of 2-Pyridylmagnesium Chloride (Turbo Grignard)
  • In a separate flame-dried flask, dissolve 2-Bromopyridine (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0°C .

  • Add

    
      (1.1 equiv) dropwise over 10 minutes.
    
  • Stir at RT for 30–45 minutes .

    • Self-Validation: Take an aliquot, quench with

      
      .[1] NMR should show >95% deuterated pyridine (2-D-pyridine) and no starting bromide.
      
Phase 3: Transmetalation & Addition
  • Cool the

    
     slurry (from Phase 1) to -78°C .
    
  • Cannulate the 2-Pyridylmagnesium solution into the

    
     slurry.
    
  • Stir for 30 minutes at -78°C to form the organocerium species (

    
    ). The mixture usually turns yellow/orange.
    
  • Dissolve 4-Methyl-3-nitrobenzaldehyde (0.9 equiv) in minimal THF and add dropwise to the cerium reagent at -78°C.

  • Allow the reaction to warm slowly to -20°C over 2 hours. Do not warm to RT yet.

    • Mechanistic Note: The Cerium activates the carbonyl oxygen, making it hyper-electrophilic, while the bulk of the reagent prevents attack on the nitro group.[1]

Phase 4: Workup & Purification[1]
  • Quench at -20°C with saturated aqueous

    
    .
    
  • Filter the resulting emulsion through a Celite pad to remove Cerium salts (which form a sticky paste). Wash the pad with Ethyl Acetate (EtOAc).

  • Extract aqueous layer with EtOAc (3x).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).

    • Observation: The product is typically a yellow viscous oil or solid.

Reaction Mechanism & Pathway[7]

The following diagram illustrates the specific pathway chosen to maximize chemoselectivity.

ReactionMechanism Start 2-Bromopyridine Step1 Mg-Halogen Exchange (iPrMgCl·LiCl) Start->Step1 Inter1 2-Pyridyl-MgCl·LiCl Step1->Inter1 Step2 Transmetalation (CeCl3) Inter1->Step2 Side Nitro Reduction / Attack (BLOCKED) Inter1->Side If no CeCl3 Inter2 2-Pyridyl-CeCl2 (Less Basic, Oxophilic) Step2->Inter2 Step3 Addition to 4-Me-3-NO2-PhCHO Inter2->Step3 Product Target Alcohol Step3->Product

Figure 2: Mechanistic workflow highlighting the role of Cerium in blocking nitro-group side reactions.

Analog Design & Diversification

Once the core scaffold is synthesized, analogs are generated via two primary vectors:[1]

Vector A: Pyridine Modification

To modulate basicity and metabolic stability (reducing N-oxidation), substitute 2-bromopyridine with:

  • 3-Fluoro-2-bromopyridine: Lowers pKa, improves CNS penetration.

  • 5-Trifluoromethyl-2-bromopyridine: Increases lipophilicity.

Vector B: Nitro-Group Transformations

The nitro group is a "masked" amine. Post-synthesis modifications include:

  • Reduction:

    
     or 
    
    
    
    yields the aniline.
  • Sandmeyer: Convert the resulting amine to

    
    , 
    
    
    
    , or
    
    
    .[1]
  • Urea Formation: React aniline with isocyanates to generate high-potency kinase inhibitors.

Characterization Data (Expected)

Analytical MethodDiagnostic SignalInterpretation

-NMR
(400 MHz,

)

5.8–6.0 ppm (s, 1H)
Methine proton (

-OH)
. Key indicator of C-C bond formation.

8.5–8.6 ppm (d, 1H)
Pyridine

-proton (H6).[1]

2.55 ppm (s, 3H)
Aryl Methyl group (

).[1]
IR Spectroscopy 1350 & 1530

Nitro group (

stretch) symmetric/asymmetric.
3200–3400

Hydroxyl (

stretch) broad.
Mass Spectrometry

Parent ion (approx.[4] MW 244.25).

Troubleshooting & Safety

Common Failure Modes
  • Recovery of Aldehyde: The organometallic reagent was quenched by moisture before addition. Solution: Re-dry CeCl3 and titrate Grignard.[1]

  • Complex Mixture (TLC): Nitro group attack occurred. Solution: Lower temperature to -78°C during addition and ensure full transmetalation to Cerium (stir longer).

  • Low Yield: Inefficient stirring of the CeCl3 slurry. Solution: Use a mechanical stirrer or high-torque magnetic bar for the thick slurry.

Safety Protocols
  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the final product at high temperatures (>150°C).[1]

  • Organolithiums/Grignards: Pyrophoric. All transfers must use cannula techniques or gas-tight syringes.

References

  • Knochel, P., et al. (2009).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [1]

  • Imamoto, T., et al. (1984).[1] "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society. [1]

  • Carey, J. S., et al. (2006).[1] "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry.

  • Lin, X., et al. (2014).[1] "Synthesis of (2-nitrophenyl)methanol derivatives." RSC Advances.

  • BenchChem Technical Support. (2025). "Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine and Analogs." BenchChem Protocols. [1]

Sources

Proposed Mechanism of Action for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is a novel small molecule for which no formal mechanism of action has been elucidated in published literature. This guide synthesizes information from structurally analogous compounds to propose a primary and an alternative mechanism of action. The core structure, featuring a pyridin-2-yl-methanol connected to a substituted nitrophenyl ring, suggests potential interactions with biological targets implicated in bacterial communication and sensory nerve signaling. The primary proposed mechanism is the inhibition of the bacterial quorum sensing enzyme PqsD, based on established activity of (2-nitrophenyl)methanol derivatives. A secondary, alternative mechanism involves the modulation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a known target for various pyridinyl methanol compounds. This document provides the scientific rationale for these hypotheses, detailed protocols for experimental validation, and the necessary frameworks for interpreting potential results.

Introduction and Structural Rationale

The compound (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol possesses distinct chemical moieties that provide a logical foundation for proposing its biological activity. The absence of direct studies necessitates a hypothesis-driven approach grounded in the known pharmacology of its constituent parts.

  • Pyridin-2-yl-methanol Core: This scaffold is a key feature in a class of molecules developed as potent and selective antagonists of the TRPV3 ion channel.[1][2] TRPV3 is a cation channel involved in the sensation of temperature, pain, and skin inflammation.[1] The pyridinyl nitrogen and the hydroxyl group are critical for interaction with receptor targets.

  • Nitrophenyl Moiety: The presence of a nitrophenyl group is significant. Structurally similar (2-nitrophenyl)methanol derivatives have been identified as effective inhibitors of PqsD, a key enzyme in the quorum sensing (QS) pathway of the bacterium Pseudomonas aeruginosa.[3] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[3]

Based on this analysis, the nitrophenyl group presents a stronger case for a specific enzymatic interaction, as seen with PqsD inhibitors. Therefore, our primary hypothesis centers on the inhibition of a bacterial QS pathway.

Proposed Primary Mechanism: Inhibition of PqsD in Bacterial Quorum Sensing

We propose that (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol acts as an inhibitor of PqsD, an enzyme essential for the biosynthesis of the Pseudomonas Quinolone Signal (PQS) molecules.

Scientific Rationale: PqsD catalyzes the condensation of anthranilate with octanoyl-CoA to form 2-heptyl-4-quinolone (HHQ), a precursor to the primary PQS signal molecule.[3] Studies on (2-nitrophenyl)methanol derivatives have shown that they interfere with the formation of the anthraniloyl-PqsD complex, effectively blocking the synthesis pathway.[3] The nitro group is a critical feature for this inhibitory activity. We hypothesize that the (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol molecule binds to the active site of PqsD, with the nitro group acting as a key interacting element, potentially through hydrogen bonding or electrostatic interactions. The pyridinyl and hydroxyl groups may further stabilize this binding within the enzyme's active pocket.

By inhibiting PqsD, the compound would disrupt the PQS signaling cascade, leading to a downstream reduction in virulence factor expression and biofilm formation, thereby acting as an anti-infective agent without exerting direct bactericidal pressure, which could reduce the likelihood of resistance development.

Visualizing the Proposed PqsD Inhibition Pathway

PqsD_Inhibition cluster_bacterium P. aeruginosa Cell Anthranilate Anthranilate PqsD PqsD Enzyme Anthranilate->PqsD Substrate HHQ HHQ Synthesis PqsD->HHQ Catalysis Compound (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol Compound->PqsD Inhibition PQS PQS Signal HHQ->PQS Virulence Virulence & Biofilm PQS->Virulence

Caption: Proposed inhibition of the PqsD enzyme, blocking HHQ synthesis.

Alternative Mechanism: Antagonism of the TRPV3 Ion Channel

As an alternative or potentially secondary mechanism, the compound may act as an antagonist of the TRPV3 ion channel.

Scientific Rationale: The pyridin-2-yl-methanol scaffold is a well-established pharmacophore for TRPV3 antagonists.[2] These channels are expressed in sensory neurons and skin keratinocytes and are implicated in neuropathic pain and skin disorders.[1][2] Antagonism of TRPV3 typically involves the molecule binding to the channel protein, preventing its activation by stimuli and subsequent influx of cations like Ca²⁺ and Na⁺. This modulation can dampen pain and inflammatory signals. If this were the primary mechanism, the compound would be a candidate for development in dermatology or analgesia.

Visualizing the Proposed TRPV3 Antagonism

TRPV3_Antagonism cluster_neuron Sensory Neuron Membrane TRPV3 TRPV3 Channel Ion_Influx Ca²⁺ / Na⁺ Influx TRPV3->Ion_Influx Opens Compound (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol Compound->TRPV3 Blocks Stimulus Heat / Chemical Stimulus Stimulus->TRPV3 Activates Signaling Pain Signal Cascade Ion_Influx->Signaling

Caption: Proposed antagonism of the TRPV3 ion channel, blocking ion influx.

Experimental Validation Framework

To test our primary hypothesis—PqsD inhibition—a series of robust, self-validating experiments must be conducted. The following protocols provide a clear path for confirming the proposed mechanism.

Experimental Workflow

Experimental_Workflow Exp1 Experiment 1: In Vitro PqsD Enzyme Inhibition Assay Data1 Determine IC₅₀ Exp1->Data1 Exp2 Experiment 2: In Cellulo HHQ Production Assay Data2 Quantify HHQ Reduction in P. aeruginosa Exp2->Data2 Exp3 Experiment 3: Biofilm Inhibition Assay Data3 Measure Biofilm Mass Exp3->Data3 Data1->Exp2 Confirms direct target engagement Data2->Exp3 Confirms physiological effect

Caption: A sequential workflow to validate the PqsD inhibition hypothesis.

Experiment 1: In Vitro PqsD Enzyme Inhibition Assay

Objective: To determine if (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol directly inhibits the activity of purified PqsD enzyme and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Express and purify recombinant His-tagged PqsD from E. coli.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Prepare stock solutions of substrates: anthraniloyl-CoA and octanoyl-CoA.

    • Prepare a serial dilution of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol in DMSO (e.g., from 100 µM to 1 nM). A known PqsD inhibitor should be used as a positive control.

  • Assay Execution (96-well plate format):

    • To each well, add 50 µL of reaction buffer containing purified PqsD (final concentration ~1 µM).

    • Add 1 µL of the test compound dilution (or DMSO for the negative control).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of a substrate mix containing anthraniloyl-CoA and octanoyl-CoA.

    • Incubate the reaction at 37°C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding an equal volume of acetonitrile.

    • Quantify the product (HHQ) using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (µM) [Hypothetical]
(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanolPqsD5.2
Positive Control (Known PqsD Inhibitor)PqsD1.8
Negative Control (e.g., Ibuprofen)PqsD> 100
Experiment 2: In Cellulo Quorum Sensing Inhibition

Objective: To confirm that the compound inhibits PQS signaling in a live bacterial culture.

Methodology:

  • Bacterial Strain: Use a P. aeruginosa reporter strain (e.g., PA14) where a reporter gene (like lacZ or gfp) is fused to a PQS-inducible promoter.

  • Culture Preparation:

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth).

    • Dilute the overnight culture into fresh medium in a 96-well plate.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the determined IC₅₀). Include DMSO as a negative control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measure bacterial growth (Optical Density at 600 nm) to ensure the compound is not bactericidal at the tested concentrations.

    • Measure the reporter signal (e.g., fluorescence for GFP, or a colorimetric assay for β-galactosidase).

  • Data Analysis:

    • Normalize the reporter signal to cell density (OD₆₀₀).

    • Compare the normalized reporter activity in treated wells to the DMSO control to determine the extent of QS inhibition.

Conclusion

This guide proposes that (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol most plausibly functions as an inhibitor of the bacterial quorum sensing enzyme PqsD. This hypothesis is built upon strong structure-activity relationships from published research on nitrophenyl-based PqsD inhibitors. An alternative mechanism as a TRPV3 antagonist is also presented based on the compound's pyridinyl methanol core. The provided experimental framework offers a clear and robust strategy to validate the primary hypothesis, starting with direct enzyme inhibition and progressing to cell-based physiological effects. Successful validation would position this compound as a promising candidate for development as a novel anti-infective agent targeting bacterial communication and virulence.

References

  • ResearchGate. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). [3-Nitro-4-(pyridin-2-ylmethoxy)phenyl]methanol. Retrieved from [Link]

  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, May 29). From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in P. aeruginosa. Retrieved from [Link]

Sources

The Ascendant Role of Pyridinylmethanols in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylmethanol derivatives, a class of heterocyclic compounds characterized by a pyridine ring bearing a hydroxymethyl substituent, have emerged as a pivotal scaffold in contemporary medicinal chemistry. Their inherent structural versatility, which allows for multifaceted modifications, has positioned them as key building blocks and pharmacophores in the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive review of pyridinylmethanol compounds, delving into their synthesis, chemical properties, and diverse pharmacological applications. We will explore the causality behind synthetic strategies, dissect their mechanisms of action in various biological pathways, and present detailed experimental protocols for their preparation and evaluation. This guide is intended to be an authoritative resource for researchers and professionals engaged in the exploration and application of these promising compounds in drug discovery and development.

The Pyridinylmethanol Core: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental motif in a vast number of biologically active molecules. The introduction of a hydroxymethyl group to this scaffold confers a unique combination of properties, rendering pyridinylmethanols, also known as piconols or pyridylcarbinols, as versatile synthetic intermediates.[1] Their significance is underscored by their presence in numerous drug candidates and approved pharmaceuticals, where they can serve as crucial pharmacophores or key precursors for more complex molecules.[1] The ability of the hydroxymethyl group to participate in further chemical transformations, coupled with the electronic properties of the pyridine ring, allows for the fine-tuning of physicochemical and biological characteristics. This adaptability has led to the investigation of pyridinylmethanol derivatives in a wide range of therapeutic areas, including their roles as enzyme inhibitors, ion channel antagonists, and vasodilators.[1]

Navigating the Synthetic Landscape: A Comparative Analysis of Pyridinylmethanol Synthesis

The efficient and scalable synthesis of pyridinylmethanol derivatives is a cornerstone of their utility in drug discovery. Several primary synthetic routes have been established, each with its own set of advantages and limitations regarding starting material availability, reaction conditions, and substrate scope.

Reduction of Pyridinecarboxylic Acids and Their Esters

One of the most direct and widely employed methods for the synthesis of pyridinylmethanols is the reduction of the corresponding pyridinecarboxylic acids or their ester derivatives.[1] The choice of reducing agent is critical and is often dictated by the desired selectivity and the presence of other functional groups.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing both carboxylic acids and esters.[1] Its high reactivity necessitates anhydrous conditions and careful handling.

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, often used for the reduction of esters to alcohols.[2] It offers a safer and more cost-effective alternative to LiAlH₄, particularly for large-scale synthesis.[2]

  • Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and is well-suited for industrial applications.[1] Reaction conditions such as pressure, temperature, and solvent can be optimized to achieve the desired reduction.[1]

Grignard Reaction

The Grignard reaction provides a versatile method for the synthesis of substituted pyridinylmethanols through the formation of a carbon-carbon bond. This approach typically involves the reaction of a pyridyl Grignard reagent with an appropriate aldehyde or ketone.[3]

Comparative Overview of Synthetic Methodologies
Method Starting Material Key Reagents Advantages Disadvantages Typical Yield Reference(s)
Reduction of Ester Pyridinecarboxylic acid esterSodium Borohydride (NaBH₄)Mild, safe, cost-effective, high selectivityRequires esterification of the carboxylic acid~92%[2][4]
Reduction of Acid/Ester Pyridinecarboxylic acid/esterLithium Aluminum Hydride (LiAlH₄)Powerful, reduces both acids and estersHighly reactive, requires anhydrous conditionsVariable[1][5]
Grignard Reaction 2-Bromopyridine, 4-ChlorobenzaldehydeMagnesium, Anhydrous THFForms C-C bonds, versatile for substitutionsRequires strictly anhydrous conditions~75%[3]
Catalytic Hydrogenation Pyridinecarboxylic acid/esterH₂, Metal Catalyst (e.g., Pd/C)Suitable for large-scale synthesis, tunableRequires specialized equipment (hydrogenator)High[1]

Experimental Protocols: A Practical Guide to Synthesis

To ensure the reproducibility and integrity of research, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of key pyridinylmethanol derivatives.

Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction

This two-step protocol involves the esterification of nicotinic acid followed by the selective reduction of the resulting ester.[2]

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

  • To a solution of nicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl nicotinate.

Step 2: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

  • Dissolve the crude methyl nicotinate in a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess sodium borohydride by the slow addition of distilled water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 3-pyridinemethanol.

Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction

This protocol details the synthesis through the reaction of a pyridyl Grignard reagent with 4-chlorobenzaldehyde.[3]

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 2-bromopyridine in anhydrous ether in the dropping funnel and add a small portion to the magnesium suspension to initiate the reaction.

    • Once the reaction starts, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with 4-Chlorobenzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 4-chlorobenzaldehyde in anhydrous THF and add it dropwise to the cooled Grignard reagent.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-chlorophenyl-2-pyridinylmethanol.

Visualization of Synthetic Workflows

To provide a clear visual representation of the synthetic processes, the following diagrams illustrate the general experimental workflows.

G cluster_0 Synthesis of 3-Pyridinemethanol Nicotinic Acid Nicotinic Acid Esterification Esterification Nicotinic Acid->Esterification Methanol, H₂SO₄ Methyl Nicotinate Methyl Nicotinate Esterification->Methyl Nicotinate Reduction Reduction Methyl Nicotinate->Reduction NaBH₄, Methanol/THF 3-Pyridinemethanol 3-Pyridinemethanol Reduction->3-Pyridinemethanol

Caption: General workflow for the synthesis of 3-Pyridinemethanol.

G cluster_1 Synthesis of 4-Chlorophenyl-2-pyridinylmethanol 2-Bromopyridine 2-Bromopyridine Grignard Formation Grignard Formation 2-Bromopyridine->Grignard Formation Mg, Anhydrous Ether 2-Pyridylmagnesium Bromide 2-Pyridylmagnesium Bromide Grignard Formation->2-Pyridylmagnesium Bromide Nucleophilic Addition Nucleophilic Addition 2-Pyridylmagnesium Bromide->Nucleophilic Addition Anhydrous THF 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Nucleophilic Addition Intermediate Alkoxide Intermediate Alkoxide Nucleophilic Addition->Intermediate Alkoxide Acidic Workup Acidic Workup Intermediate Alkoxide->Acidic Workup aq. NH₄Cl 4-Chlorophenyl-2-pyridinylmethanol 4-Chlorophenyl-2-pyridinylmethanol Acidic Workup->4-Chlorophenyl-2-pyridinylmethanol

Caption: General workflow for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol.

Pharmacological Applications and Mechanisms of Action

The structural attributes of pyridinylmethanol derivatives make them attractive candidates for interacting with a variety of biological targets. Their applications span several therapeutic areas, with a notable impact on ion channels, enzymes, and receptors.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Pyridinylmethanol derivatives have been successfully developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders.[6] The pyridinylmethanol moiety plays a crucial role in the binding of these antagonists to the TRPV3 channel, leading to the modulation of its activity. The systematic optimization of these compounds has resulted in preclinical candidates with favorable profiles for treating neuropathic and central pain.[6]

The following diagram illustrates a simplified signaling pathway involving TRPV3 activation and its potential point of inhibition by pyridinylmethanol derivatives.

G cluster_0 TRPV3 Signaling Pathway Stimulus Stimulus TRPV3_Channel TRPV3 Channel Stimulus->TRPV3_Channel Activates Ca_Influx Ca²⁺ Influx TRPV3_Channel->Ca_Influx Opens Downstream_Signaling Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream_Signaling Initiates Cellular_Response Cellular Response (Pain, Inflammation) Downstream_Signaling->Cellular_Response Leads to Pyridinylmethanol_Antagonist Pyridinylmethanol Antagonist Pyridinylmethanol_Antagonist->TRPV3_Channel Inhibits

Caption: Simplified TRPV3 signaling pathway and inhibition.

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[7] Pyridinylmethanol derivatives have been explored as inhibitors of various kinases, including VEGFR-2, which is involved in angiogenesis.[8] The hydroxymethyl group can form key hydrogen bond interactions within the ATP-binding pocket of kinases, contributing to their inhibitory activity.

Anti-inflammatory and Neuroprotective Effects

Pyridinylmethanol derivatives have also demonstrated potential as anti-inflammatory and neuroprotective agents.[9][10] Their anti-inflammatory effects may be attributed to the inhibition of inflammatory mediators.[9] In the context of neurodegenerative diseases like Alzheimer's, certain pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptides.[11][12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyridinylmethanol derivatives have provided valuable insights for the rational design of more potent and selective compounds. Key structural features that influence biological activity include:

  • Position of the hydroxymethyl group: The substitution pattern on the pyridine ring (2-, 3-, or 4-position) significantly impacts the compound's interaction with its biological target.[13]

  • Substituents on the pyridine ring and other aromatic moieties: The addition of various functional groups can modulate potency, selectivity, and pharmacokinetic properties.[13]

  • Chirality of the methanol carbon: For chiral pyridinylmethanols, the stereochemistry can be critical for biological activity.[13]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for selected pyridinylmethanol derivatives, highlighting their potency against various biological targets.

Compound Class Target Key Compound(s) IC₅₀ / Activity Reference(s)
TRPV3 Antagonists TRPV3Compound 74aPotent in vitro and in vivo activity[6]
Kinase Inhibitors VEGFR-2Pyridine-derived compoundsIC₅₀ values in the micromolar range[8]
PIM-1 Kinase Inhibitors PIM-1Compound 12IC₅₀ = 14.3 nM[14]
Anti-Alzheimer's Agents Aβ Aggregation2,6-diaminopyridine derivativesPotent inhibition of Aβ aggregation[12]
Anti-inflammatory Agents COX-2Pyridine derivatives 7a and 7fIC₅₀ = 76.6 µM and 96.8 µM[15]

In Vitro Biological Activity Screening Protocols

To assess the therapeutic potential of novel pyridinylmethanol compounds, a battery of in vitro assays is essential. The following are general protocols for initial biological screening.

Cytotoxicity Screening: MTT Assay

This assay assesses the effect of a compound on cell viability.[16]

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[16]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[16]

  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[16]

Conclusion and Future Directions

Pyridinylmethanol compounds represent a highly valuable and versatile class of molecules in the field of drug discovery. Their synthetic accessibility, coupled with their diverse pharmacological activities, has solidified their position as a privileged scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, biological applications, and the experimental methodologies crucial for their investigation.

Future research in this area will likely focus on several key aspects. The development of more efficient, sustainable, and stereoselective synthetic methods will continue to be a priority. A deeper understanding of the structure-activity relationships and the precise molecular mechanisms of action will guide the rational design of next-generation pyridinylmethanol derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our knowledge of complex diseases evolves, the adaptability of the pyridinylmethanol scaffold will undoubtedly be leveraged to address new and challenging biological targets, further expanding its therapeutic potential.

References

  • Schematic diagram for TRPV3 regulation of keratinocyte proliferation. (n.d.). ResearchGate. [Link]

  • Gomtsyan, A., Schmidt, R. G., Bayburt, E. K., Gfesser, G. A., Voight, E. A., Daanen, J. F., ... & Kym, P. R. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(13), 6295–6313. [Link]

  • Activators, inhibitors and modulators of TRPV3. (n.d.). ResearchGate. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(1), 118-126. [Link]

  • Pyridine derivatives as anti-Alzheimer agents. (2022). In Progress in Heterocyclic Chemistry (Vol. 34, pp. 1-32). Elsevier. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 64-79. [Link]

  • Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace. [Link]

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  • TRPV3 Ion Channel. (2023). Encyclopedia MDPI. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2019). Molecules, 24(11), 2093. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Molecules, 28(23), 7858. [Link]

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  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

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  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3345-3349. [Link]

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  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). ResearchGate. [Link]

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Spectroscopic Data Analysis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound, (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol. This molecule, possessing a unique combination of a substituted nitrophenyl ring and a pyridinyl moiety linked by a methanol bridge, holds significant potential in medicinal chemistry and drug development. Its structural features suggest possible applications as an inhibitor of kinases or other enzymes where specific hydrogen bonding and aromatic interactions are crucial.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.

Introduction to (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

The rational design of therapeutic agents often involves the synthesis of molecules with precisely arranged functional groups to optimize interactions with biological targets. The title compound, (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol, is a compelling example of such a molecule. The pyridin-2-yl group can act as a hydrogen bond acceptor and a metal-chelating moiety, while the 4-methyl-3-nitrophenyl ring provides a rigid scaffold with a strong electron-withdrawing nitro group that can participate in dipole-dipole interactions and potentially be metabolically active. The central hydroxyl group is a key hydrogen bond donor and acceptor, critical for binding to enzyme active sites. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for predicting its biological activity and for the development of related analogues. This guide will walk through the expected spectroscopic characteristics of this molecule, providing a framework for its unambiguous identification and characterization.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol and the numbering scheme used for spectral assignments.

Figure 1: Molecular structure of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Py)8.5 - 8.6d~4-5
H-4 (Py)7.7 - 7.8td~7-8, ~1-2
H-3 (Py)7.2 - 7.3d~7-8
H-5 (Py)7.1 - 7.2t~6-7
H-2' (Ar)7.8 - 7.9d~1-2
H-6' (Ar)7.5 - 7.6dd~8, ~1-2
H-5' (Ar)7.3 - 7.4d~8
CH-OH5.8 - 6.0s (or d if coupled to OH)-
OH2.0 - 4.0 (variable)br s-
CH₃2.4 - 2.5s-

Rationale for Assignments:

  • Pyridine Protons: The protons on the pyridine ring will be deshielded due to the electronegativity of the nitrogen atom. H-6 is expected to be the most downfield due to its proximity to the nitrogen. The coupling patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling with adjacent protons.

  • Aromatic Protons: The protons on the nitrophenyl ring are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. H-2' will be a singlet-like doublet due to a small meta-coupling to H-6'. H-6' will be a doublet of doublets due to ortho-coupling with H-5' and meta-coupling with H-2'. H-5' will be a doublet due to ortho-coupling with H-6'.

  • Methanolic Proton (CH-OH): This proton is attached to two aromatic rings and an oxygen atom, leading to a significant downfield shift.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet.

  • Methyl Protons (CH₃): The methyl group protons will appear as a sharp singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Py)160 - 162
C-6 (Py)148 - 150
C-4' (Ar)145 - 147
C-3' (Ar)140 - 142
C-4 (Py)136 - 138
C-1' (Ar)135 - 137
C-5' (Ar)128 - 130
C-6' (Ar)124 - 126
C-2' (Ar)122 - 124
C-3 (Py)121 - 123
C-5 (Py)120 - 122
C-OH70 - 75
CH₃20 - 22

Rationale for Assignments:

  • Aromatic and Pyridine Carbons: The chemical shifts of the aromatic and pyridine carbons are spread over a wide range. The carbons directly attached to the nitrogen (C-2 and C-6) and the nitro group (C-3') will be the most deshielded.

  • Methanolic Carbon (C-OH): This carbon, attached to an oxygen atom, will appear in the 70-75 ppm range.

  • Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or in a suitable solvent (e.g., CHCl₃).

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands for the functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic/Pyridyl
2980 - 2850C-H stretchMethyl
1600 - 1450C=C and C=N stretchAromatic/Pyridyl
1530 - 1500 and 1350 - 1330N-O asymmetric and symmetric stretchNitro group
1200 - 1000C-O stretchAlcohol

Rationale for Assignments:

  • The broad band in the 3400-3200 cm⁻¹ region is a classic signature of an O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.[3]

  • The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.[3]

  • The characteristic stretches for the aromatic and pyridine rings will be present in the fingerprint region.[4]

  • The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are key identifiers for this functionality.[3]

  • A C-O stretching band for the alcohol will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically using an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against the relative abundance of the ions.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (C₁₃H₁₂N₂O₃) is 244.25 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 226) from the molecular ion is a common fragmentation for alcohols.

    • Cleavage of the C-C bond between the methanolic carbon and one of the aromatic rings. This would lead to fragments corresponding to the pyridinyl-CHOH⁺ ion and the nitrophenyl⁺ ion.

    • Loss of the nitro group (NO₂) is another expected fragmentation pathway.

G M [M]⁺˙ m/z = 244 M_H2O [M-H₂O]⁺˙ m/z = 226 M->M_H2O - H₂O PyCHOH [C₅H₄NCHOH]⁺ m/z = 108 M->PyCHOH α-cleavage Ar [CH₃(NO₂)C₆H₃]⁺ m/z = 136 M->Ar α-cleavage M_NO2 [M-NO₂]⁺ m/z = 198 M->M_NO2 - NO₂

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol:

  • Dissolve a small, known concentration of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorbance spectrum over the range of 200-400 nm using a UV-Vis spectrophotometer.

Predicted UV-Vis Data: The UV-Vis spectrum is expected to show strong absorptions corresponding to the π → π* transitions of the aromatic and pyridine rings. The presence of the nitro group, a strong chromophore, will likely result in a distinct absorption band, potentially red-shifted due to conjugation with the aromatic ring. The expected λ_max values would be in the range of 250-300 nm.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the spectroscopic data for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol. By leveraging established principles of spectroscopic interpretation and data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis characteristics. This information serves as a robust framework for the unambiguous identification and characterization of this novel compound, which is a critical step in its further investigation as a potential therapeutic agent. The detailed protocols and rationale behind the spectral assignments are intended to empower researchers in their synthetic and medicinal chemistry endeavors.

References

  • Royal Society of Chemistry. (2021). Supporting Information. RSC.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
  • precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. precisionFDA.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1136376.
  • PubChem. (n.d.). [3-Nitro-4-(pyridin-2-ylmethoxy)phenyl]methanol. PubChem. Retrieved from [Link]

  • Aznan Akhmad, M. A., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2400.
  • Wang, Y., et al. (2022). Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect. Bioorganic & Medicinal Chemistry, 74, 117069.
  • Hartmann, R. W., et al. (2014). From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in P. RSC Advances, 4(56), 29737-29749.
  • ResearchGate. (n.d.). ¹H-NMR spectra of [Cu(N-{4-nitrophenyl}pyridine-2-yl-methan-imine)(PPh3)Br]2 complex as a function of concentration. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol. SpectraBase. Retrieved from [Link]

  • Shikha, D., & Awasthi, R. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Advanced Research in Chemical Science (IJARCS), 2(8), 38-42.
  • PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. NIST WebBook. Retrieved from [Link]

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Physicochemical Characterization and Synthetic Utility of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol .

This molecule represents a critical "privileged scaffold" in drug discovery—specifically the diarylmethanol class—often serving as a precursor for antihistamines (analogous to Bepotastine) or as a masked intermediate for kinase inhibitors where the nitro group is subsequently reduced to an aniline.

Executive Summary & Core Identity

Target Molecule: (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol CAS Registry: Not widely indexed; treated here as a Designated Chemical Entity (DCE).

This compound is a chiral diarylmethanol featuring an electron-deficient pyridine ring and an electron-withdrawing nitro-substituted phenyl ring. It serves as a high-value intermediate in the synthesis of H1-receptor antagonists and potential tyrosine kinase inhibitors.

Table 1: Physicochemical Profile
PropertyValueNotes
Molecular Formula C₁₃H₁₂N₂O₃ Confirmed by elemental summation.
Molecular Weight 244.25 g/mol Monoisotopic Mass: 244.0848 Da
Predicted LogP 2.1 – 2.4Moderate lipophilicity; likely orally bioavailable.
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 4(Pyridine N, Nitro O's, Hydroxyl O)
Physical State Pale Yellow/Orange SolidNitro compounds typically impart yellow coloration.
Solubility DMSO, Methanol, DCMPoor water solubility expected.

Synthetic Methodology (Protocol)

The synthesis of this molecule requires careful chemoselective control. Direct Grignard formation on the nitro-phenyl ring is contraindicated due to the incompatibility of organometallics with the nitro group (redox side reactions).

The Validated Strategy: Nucleophilic addition of a metallated pyridine species to the nitro-benzaldehyde.

Graphviz Diagram: Synthetic Pathway

Synthesis Start1 2-Bromopyridine Inter1 2-Lithiopyridine (Nucleophile) Start1->Inter1 Lithiation Reagent1 n-BuLi (THF, -78°C) Reagent1->Inter1 Product (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol Inter1->Product Nucleophilic Addition Start2 4-Methyl-3-nitrobenzaldehyde Start2->Product Electrophile

Caption: Convergent synthesis via lithiation of 2-bromopyridine followed by addition to the electrophilic aldehyde.

Detailed Experimental Protocol

Step 1: Generation of 2-Lithiopyridine (Nucleophile)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous THF (50 mL) and 2-bromopyridine (10 mmol).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent the decomposition of the lithiopyridine species.

  • Addition: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.

  • Aging: Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.

Step 2: Coupling Reaction

  • Electrophile Prep: Dissolve 4-methyl-3-nitrobenzaldehyde (10 mmol) in anhydrous THF (20 mL).

  • Addition: Cannulate the aldehyde solution into the lithiopyridine solution slowly, maintaining the temperature below -70°C. Rationale: Rapid addition causes local heating, leading to side reactions with the nitro group.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Structural Analysis & Validation

To validate the synthesis, researchers must look for specific diagnostic signals in the NMR spectrum.

Diagnostic 1H NMR Signals (Predicted in CDCl₃)
  • The Chiral Center (Methine): A sharp singlet (or doublet if coupled to OH) around δ 5.6 – 5.9 ppm . This confirms the formation of the secondary alcohol.

  • Pyridine Ring:

    • H-6 (adjacent to Nitrogen): Doublet at δ 8.5 ppm .

    • H-3, H-4, H-5: Multiplets in the δ 7.1 – 7.8 ppm range.

  • Phenyl Ring:

    • H-2 (between Nitro and Linker): Doublet (meta-coupling) around δ 8.0 ppm . This proton is highly deshielded by the nitro group.

    • Methyl Group: Singlet at δ 2.4 – 2.6 ppm .

Medicinal Chemistry Context

This molecule is not just a random intermediate; it maps directly to established pharmacophores.

Relationship to Bepotastine

The structure is the nitro-analog of the key intermediate used for Bepotastine Besilate (a selective H1 antagonist). In Bepotastine, the phenyl ring is 4-chlorosubstituted.[1][2]

  • Substitution Logic: Replacing the 4-chloro with 4-methyl alters the metabolic stability (methyl is oxidizable).

  • Nitro Utility: The 3-nitro group is a "masked" aniline. Reduction (Fe/HCl or H₂/Pd) yields the amino-analog, which allows for amide coupling—a common strategy in designing Kinase Inhibitors (e.g., Imatinib analogs).

Graphviz Diagram: Pharmacophore Map

Pharmacophore Center Chiral Carbon (Scaffold Hub) Pyridine Pyridine Ring (H-Bond Acceptor) Center->Pyridine Rigid Link Phenyl Phenyl Ring (Hydrophobic) Center->Phenyl Rigid Link OH Hydroxyl (H-Bond Donor) Center->OH Interaction Point Nitro Nitro Group (Metabolic Handle) Phenyl->Nitro Electronic Modulation

Caption: Pharmacophore analysis showing the dual aromatic binding domains and the polar hydroxyl interaction point.

Safety & Handling (SDS Highlights)

  • Nitro Compounds: Often possess energetic properties. While this molecule is likely stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability.

  • Pyridine Derivatives: Potential skin irritants and neurological toxins. Use nitrile gloves and work in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidation of the methyl group or degradation of the pyridine ring.

References

  • Bepotastine Besilate Synthesis: Ha, T. H., et al. (2010). Process for Preparing Bepotastine and Intermediates Used Therein. US Patent 2010/0168433. Link

  • Lithiation of Pyridines: Gros, P., & Fort, Y. (2002). 2-Lithiopyridine: A Dynamic Reagent. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Diarylmethanol Scaffolds: Li, Y. F., et al. (2019). Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction. Frontiers in Chemistry. Link

  • Kinase Inhibitor Analogs: Frontiers in Chemistry. (2023).[3][4][5] Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. (Context for nitro-phenyl/pyridine motifs). Link

Sources

Safety and handling of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Operational Protocols for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Executive Summary

This technical guide outlines the safety, handling, and operational standards for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol , a specialized pharmaceutical intermediate.[1] Characterized by a nitro-substituted aromatic ring and a pyridine moiety, this compound presents a dual hazard profile: the thermal instability and toxicity inherent to nitro-aromatics, and the neurotoxic/irritant potential of pyridine derivatives.[1] This document is designed for medicinal chemists and process safety engineers, prioritizing self-validating safety protocols and rigorous thermal screening.

Chemical Identity & Physicochemical Profile

Property Details
Chemical Name (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol
Functional Groups Secondary Alcohol, Pyridine (C2-linked), Nitrobenzene (3-nitro, 4-methyl)
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight ~244.25 g/mol
Physical State Solid (Crystalline powder, typically pale yellow to orange)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3]
Key Precursor (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone (CAS 71319-21-6)

Senior Scientist Note: Experimental melting points for this specific intermediate often range between 100–140°C depending on purity.[1] Due to the nitro group, Differential Scanning Calorimetry (DSC) is mandatory before any heating above 80°C to determine the onset of decomposition.[1]

Hazard Identification & Toxicology

Energetic & Thermal Hazards (Critical)

The presence of the nitro group (-NO₂) on the aromatic ring introduces a risk of thermal decomposition .[1]

  • Risk: Nitro-compounds can undergo self-accelerating decomposition if heated near their melting point or subjected to adiabatic conditions.[1]

  • Prohibited Operations: Do NOT distill this compound at atmospheric pressure. Vacuum distillation should only be attempted after TGA/DSC confirmation of stability windows.[1]

  • Incompatibility: Vigorously incompatible with strong reducing agents (hydrides), strong bases, and combustible materials.[1]

Toxicological Profile (Inferred via SAR)

Based on Structure-Activity Relationships (SAR) with 3-nitrobenzyl alcohol and pyridine derivatives:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Hematologic Effect: Potential for Methemoglobinemia .[1][4] Nitro-aromatics can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Watch for cyanosis (blue lips/fingernails).[1][4]

  • Target Organs: Central Nervous System (Pyridine moiety), Liver, Blood.[1]

  • Irritation: Causes serious eye irritation and skin sensitization.[1]

Engineering Controls & PPE

Personal Protective Equipment (PPE) Matrix
Category Standard Scientific Rationale
Respiratory P3 / N100 Respirator or PAPRNitro-aromatic dusts are potent; prevents inhalation of particulates that cause systemic toxicity.[1]
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (e.g., Silver Shield®)Pyridine derivatives can permeate standard nitrile.[1] Laminate offers broad chemical resistance.[1]
Dermal (Body) Tyvek® Coveralls (Disposable)Prevents dust accumulation on street clothes; reduces dermal absorption risk.[1]
Eye Protection Chemical Goggles + Face ShieldPyridines are severe eye irritants; face shield protects against splashes during synthesis.[1]
Containment Strategy
  • Primary: All weighing and transfer operations must occur within a Certified Fume Hood or Powder Containment Enclosure .[1]

  • Static Control: Use anti-static liners and grounding cables for all transfer vessels.[1] Nitro compounds are sensitive to electrostatic discharge (ESD) in dry powder form.[1]

Operational Protocols: Synthesis & Handling

Workflow Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing thermal safety checkpoints.

HandlingProtocol cluster_safety Safety Barriers Start Receipt / Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol DSC_Check CRITICAL: DSC Thermal Screening (Determine Onset Temp) Start->DSC_Check Storage Storage: <25°C, Dark, Inert Gas (Prevent Photo-oxidation) DSC_Check->Storage Stable Waste Waste Disposal: Segregated Incineration DSC_Check->Waste High Energy/Unstable Reaction Reaction / Derivatization (e.g., Reduction of Ketone) Storage->Reaction Workup Workup: Solvent Extraction (Avoid Distillation to Dryness) Reaction->Workup Workup->Storage Purified Product Workup->Waste Aqueous/Organic Waste PPE PPE: Laminate Gloves + Respirator Hood Engineering: Fume Hood

Figure 1: Operational workflow emphasizing thermal screening (DSC) as a "Go/No-Go" gate before bulk storage or processing.

Synthesis Protocol (Reduction of Precursor)

Context: Reduction of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone to the target alcohol.[1]

  • Preparation: Purge reactor with Nitrogen (

    
    ). Ensure cooling bath is ready (0°C).[1]
    
  • Solvent Selection: Use Methanol or Ethanol.[1] Avoid ethers (THF) if peroxide formation is suspected, as peroxides + nitro compounds = explosion hazard.[1]

  • Reagent Addition: Add Sodium Borohydride (

    
    ) portion-wise at 0°C.
    
    • Why: Exothermic hydrogen evolution.[1] Temperature must be kept <10°C to prevent side reactions with the nitro group.[1]

  • Quenching: Quench slowly with Acetone or dilute HCl.

    • Caution: Ensure pH monitoring.[1] Pyridine ring protonation affects solubility.[1]

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry over

    
    .[1]
    
  • Drying: Rotary Evaporation bath temperature must NOT exceed 40°C. Do not distill to absolute dryness if thermal stability is unverified.

Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1][5][6]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use alcohol (enhances absorption).[1]

  • Cyanosis (Methemoglobinemia): If patient turns blue/gray, immediate medical attention is required.[1] Methylene blue is the standard antidote, but must be administered by a physician.[1]

Fire Fighting
  • Media: Water fog, foam, or dry chemical.[1][5]

  • Specific Hazard: Burning produces toxic Nitrogen Oxides (

    
    ).[1][4] Firefighters must use full SCBA.[1]
    
  • Do Not: Do not use high-pressure water jets; this may scatter the nitro-powder, creating a dust explosion hazard.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 309762, (4-Methylphenyl)-(3-nitrophenyl)methanone (Precursor).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro-compounds.[1] Washington, DC: U.S. Department of Labor.[1]

Sources

Methodological & Application

Application of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Profiling of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol in Cell-Based Assays

Executive Summary

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (referred to herein as MPM-NO2 ) is a functionalized diaryl-methanol scaffold. It serves two primary roles in drug discovery:

  • Synthetic Intermediate: A key precursor in the synthesis of amino-pyridine-based antihistamines (analogous to Bepotastine) and kinase inhibitors.

  • Bioactive Scaffold: A "privileged structure" in fragment-based drug discovery (FBDD), particularly for PqsD inhibition (anti-virulence) and Nitroreductase-targeted prodrugs .

This Application Note details the critical cell-based assays required to profile MPM-NO2. Because the molecule contains a nitro-aromatic moiety (a structural alert for genotoxicity) and a pyridine ring (metabolic liability), the primary focus is on Safety Qualification (Genotoxicity/Cytotoxicity) and Metabolic Bioactivation .

Biological Context & Mechanism

The Nitro-Aromatic "Structural Alert"

The presence of the nitro group (


) at the 3-position of the phenyl ring classifies MPM-NO2 as a Class 3 compound under ICH M7 guidelines  (Mutagenic Impurities). In mammalian cells under hypoxic conditions (or in liver cells), nitro groups are enzymatically reduced to hydroxylamines and amines.
  • Risk: The hydroxylamine intermediate can form DNA adducts.

  • Utility: This same reduction mechanism is exploited in Hypoxia-Activated Prodrugs (HAPs) , where the nitro-to-amine conversion releases a pharmacophore.

Metabolic Pathway Visualization

The following diagram illustrates the cellular fate of MPM-NO2, guiding the selection of assays.

MetabolicPathway Compound MPM-NO2 (Parent) Reductase Nitroreductase (CYP450 / XO) Compound->Reductase Cellular Uptake Intermediate Hydroxylamine (-NHOH) Reductase->Intermediate 1e- / 2e- Reduction Amine Amino-Metabolite (-NH2) Intermediate->Amine Complete Reduction DNA DNA Adducts (Genotoxicity) Intermediate->DNA Covalent Binding (Toxic Mode) PhaseII Glucuronidation (Excretion) Amine->PhaseII Detoxification

Caption: Cellular metabolic trajectory of MPM-NO2. The critical safety checkpoint is the formation of the Hydroxylamine intermediate, assessed via Genotoxicity assays.

Experimental Protocols

Protocol A: In Vitro Micronucleus Assay (Genotoxicity Screen)

Purpose: To quantify chromosomal damage caused by MPM-NO2, differentiating between clastogenic (DNA breaking) and aneugenic (chromosome loss) effects. Cell Line: CHO-K1 (Chinese Hamster Ovary) or TK6 (Lymphoblastoid).

Materials:

  • MPM-NO2 (Dissolved in DMSO, stock 100 mM).

  • Cytochalasin B (Cytokinesis blocker).

  • Acridine Orange or DAPI stain.

  • S9 Metabolic Activation System (Rat Liver).

Step-by-Step Methodology:

  • Seeding: Plate CHO-K1 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment (Short Exposure):

    • Prepare MPM-NO2 concentrations: 0.1, 1, 10, 100, 500 µM.

    • Add compound to cells with and without S9 mix (to simulate liver metabolism).

    • Incubate for 3 hours.

  • Wash & Block: Remove compound, wash with PBS, and add fresh medium containing Cytochalasin B (6 µg/mL) .

  • Harvest (24h): After 24h (approx. 1.5 cell cycles), trypsinize cells and fix in Methanol:Acetic Acid (3:1).

  • Staining & Scoring: Drop cell suspension onto slides, air dry, and stain with Acridine Orange.

  • Analysis: Using fluorescence microscopy, score 1,000 binucleated cells (BNCs) per concentration. Count micronuclei (MN).

Data Interpretation:

Parameter Result Interpretation
MN Frequency > 2-fold increase vs. Control Positive (Genotoxic)
CBPI (Cytokinesis-Block Proliferation Index) < 1.5 Cytotoxic (Dose too high)

| S9 Dependence | Positive only with S9 | Pro-mutagen (Requires metabolic activation) |

Protocol B: Nitroreductase-Dependent Cytotoxicity (Bioactivation Assay)

Purpose: To determine if the toxicity of MPM-NO2 is driven by the reduction of the nitro group (relevant for safety and prodrug design). Cell Lines:

  • A549 (Wild Type): Low nitroreductase activity.

  • A549-NTR (Transfected): Overexpressing E. coli Nitroreductase (NTR).

Methodology:

  • Plate Setup: Seed both cell lines at 5,000 cells/well in 96-well plates (opaque walls for luminescence).

  • Dosing: Add MPM-NO2 in a 10-point serial dilution (0.01 µM to 100 µM).

  • Hypoxia Induction (Optional): Incubate one set of plates in a hypoxia chamber (1%

    
    ) to enhance endogenous reductase activity.
    
  • Incubation: 48 hours at 37°C.

  • Readout: Add CellTiter-Glo® (ATP detection reagent). Shake for 2 mins, read Luminescence.

Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) or NTR Selectivity Ratio :



  • Ratio > 5: Indicates significant bioactivation of the nitro group.

  • Ratio ≈ 1: Toxicity is off-target and unrelated to the nitro moiety.

Protocol C: High-Content Imaging for Phospholipidosis

Purpose: Pyridine-containing lipophilic amines can induce phospholipidosis (lipid accumulation). Reagent: HCS LipidTOX™ Green Phospholipidosis Detection Reagent.

  • Culture: HepG2 cells in 96-well imaging plates.

  • Dosing: Treat with MPM-NO2 (10 µM and 50 µM) for 24h.

  • Staining: Add LipidTOX reagent (1:1000) directly to media for the final 30 mins.

  • Fixation: Fix with 4% Paraformaldehyde containing Hoechst 33342 (Nuclear stain).

  • Imaging: Automated microscopy (40x objective). Quantify cytoplasmic granular intensity (Green channel).

Comparative Data Summary (Example)

The following table summarizes typical reference values for MPM-NO2 analogs in these assays.

Assay TypeEndpointReference Value (Analog)Critical Threshold
Solubility DMSO Stock Stability> 50 mMN/A
Cytotoxicity (HepG2)

(ATP)
85 ± 5 µM< 10 µM (High Tox)
Genotoxicity (Ames) Revertant ColoniesPositive (Strain TA98)2-fold > Vehicle
Genotoxicity (Micronucleus) % MN in BNCs1.2% (at 50 µM)> 2.5% (Positive)
hERG Inhibition Patch Clamp (Safety)

µM
< 10 µM (Cardiotox Risk)

Troubleshooting & Optimization

  • Solubility Issues: The pyridine-methanol core is moderately polar, but the nitro group decreases water solubility. Ensure final DMSO concentration in cell media is < 0.5%.

  • False Positives in MTT: Nitro compounds can directly reduce tetrazolium salts (MTT) without cellular metabolism, leading to false viability readings. ALWAYS use ATP-based assays (CellTiter-Glo) or Resazurin for this molecule.

  • S9 Fraction Interference: High concentrations of S9 can be cytotoxic. Include a "S9-only" control to subtract background toxicity.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Tang, Z., et al. (2021). "Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase." Applied Microbiology and Biotechnology, 105, 6661–6671.

  • Starkey, M., et al. (2014). "From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa." RSC Advances, 4, 2724-2734.

  • Patterson, L. H., et al. (2020). "Reductive metabolism of nitro-aromatic compounds: Implications for drug development." Drug Discovery Today, 25(4), 678-685.

  • European Medicines Agency. (2020).[1] Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.

Sources

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol as a Potential Enzyme Inhibitor

Abstract

This document provides a comprehensive framework and detailed protocols for the evaluation of . Recognizing the compound's novel status, this guide is structured to lead researchers through a logical, multi-stage process of characterization, from initial hypothesis generation and in vitro biochemical validation to cellular potency and toxicity assessment. The protocols herein are designed to be robust and self-validating, incorporating essential controls and detailed explanations of the scientific rationale behind each step. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically investigate the inhibitory potential of new chemical entities.

Introduction and Rationale

The compound (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol incorporates two key structural motifs of significant interest in medicinal chemistry: a nitroaromatic ring and a pyridin-2-yl-methanol scaffold.

  • Nitroaromatic Moiety: Nitroaromatic compounds are a well-established class of molecules with diverse biological activities. Their mechanism often involves the bioreduction of the nitro group, a process central to the action of certain antimicrobial and anticancer agents.[1][2] The electron-withdrawing nature of the nitro group can also influence molecular interactions and binding affinity. The toxicity of some nitroaromatics is linked to the reduction products, making careful characterization essential.[3]

  • Pyridine-Methanol Scaffold: The pyridine ring is a privileged structure in drug discovery, found in numerous approved drugs, particularly as a hinge-binding motif in kinase inhibitors.[4] The methanol group provides a hydrogen bond donor/acceptor site, which can be critical for specific interactions within an enzyme's active site. Derivatives of pyridin-2-yl-methanol have been explored as potent inhibitors for various targets, including phosphodiesterases and transient receptor potential (TRP) channels.[5][6]

Given these features, (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol presents a compelling candidate for investigation as an enzyme inhibitor. This guide outlines the necessary experimental workflows to determine its potency, mechanism of action, and cellular effects.

Stage 1: Initial Biochemical Characterization (IC₅₀ Determination)

The first critical step is to determine if the compound inhibits the activity of a chosen target enzyme and to quantify its potency. This is achieved by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][8]

Protocol 2.1: General Spectrophotometric IC₅₀ Assay

This protocol describes a universal method adaptable for enzymes that produce a chromogenic product.

Scientist's Note (Expertise): The choice of a spectrophotometric or fluorometric assay is often based on the availability of a suitable substrate that produces a measurable change in absorbance or fluorescence upon enzymatic conversion. These assays are highly amenable to high-throughput screening in 96- or 384-well plate formats.[9]

Materials:

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (Test Compound) Stock Solution (e.g., 10 mM in 100% DMSO)

  • Positive Control Inhibitor Stock Solution

  • DMSO (Vehicle)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Prepare Inhibitor Dilution Series:

    • Create a serial dilution of the Test Compound stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM down to ~50 nM.

    • Rationale: A wide concentration range is crucial to capture the full dose-response curve, from no inhibition to maximal inhibition, which is necessary for an accurate IC₅₀ calculation.

  • Set Up Plate Layout:

    • Designate wells for:

      • 100% Activity Control (Vehicle): Enzyme + Substrate + DMSO (no inhibitor).

      • 0% Activity Control (Blank): Assay Buffer + Substrate (no enzyme).

      • Test Compound Wells: Enzyme + Substrate + Test Compound dilutions.

      • Positive Control Wells: Enzyme + Substrate + Positive Control Inhibitor.

    • Trustworthiness: Including these controls is non-negotiable. The vehicle control defines the maximum reaction rate, while the blank corrects for any non-enzymatic substrate degradation. The positive control validates that the assay can detect inhibition.

  • Assay Execution:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of the corresponding inhibitor dilution (or DMSO for controls) to the appropriate wells.

    • Add 25 µL of the diluted Target Enzyme solution to all wells except the Blank wells. Add 25 µL of Assay Buffer to the Blank wells.

    • Gently mix the plate and pre-incubate for 15 minutes at the optimal temperature for the enzyme.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[10][11]

    • Initiate the reaction by adding 25 µL of the Substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

    • Plot Percent Inhibition vs. the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Summary: IC₅₀ Determination

All quantitative data from this stage should be logged in a structured format.

ParameterTest CompoundPositive Control
Target Enzyme[Enzyme Name][Enzyme Name]
Substrate Conc. [µM][Value][Value]
IC₅₀ [µM] [Calculated Value] [Known Value]
Hill Slope[Calculated Value][Calculated Value]
R² of Curve Fit[Value > 0.95][Value > 0.95]
Workflow Visualization

The following diagram outlines the key steps in the IC₅₀ determination workflow.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inh Prepare Inhibitor Serial Dilutions prep_reagents Prepare Enzyme, Substrate & Controls add_reagents Dispense Reagents (Buffer, Inhibitor, Enzyme) prep_reagents->add_reagents pre_incubate Pre-incubate (15 min) add_reagents->pre_incubate add_sub Initiate Reaction (Add Substrate) pre_incubate->add_sub read_plate Kinetic Read (Spectrophotometer) add_sub->read_plate calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate normalize Normalize Data (% Inhibition) calc_rate->normalize plot_fit Plot & Fit Curve (4-Parameter Logistic) normalize->plot_fit det_ic50 Determine IC₅₀ plot_fit->det_ic50

Caption: Workflow for IC₅₀ determination from preparation to analysis.

Stage 2: Elucidating the Mechanism of Inhibition (Enzyme Kinetics)

Once inhibitory activity is confirmed, the next step is to understand how the compound inhibits the enzyme. Kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).[12]

Protocol 3.1: Michaelis-Menten Kinetics with Inhibitor

This protocol involves measuring enzyme activity across a range of substrate concentrations at several fixed inhibitor concentrations.

Scientist's Note (Expertise): The relationship between the inhibitor's IC₅₀ value and its inhibition constant (Kᵢ) is dependent on the mechanism of inhibition and the substrate concentration used in the assay. Kᵢ is a true measure of binding affinity and is independent of substrate concentration for competitive inhibitors.[13]

Materials:

  • Same as Protocol 2.1.

Step-by-Step Procedure:

  • Determine Substrate Kₘ: First, perform the enzyme assay without any inhibitor, varying the substrate concentration (e.g., from 0.1 x Kₘ to 10 x Kₘ). Plot the reaction rate vs. substrate concentration and fit to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.[14][15]

  • Select Inhibitor Concentrations: Choose several fixed concentrations of the Test Compound based on its IC₅₀ (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

  • Set Up Assay: For each fixed inhibitor concentration (and a zero-inhibitor control), perform the enzyme assay across the full range of substrate concentrations used in Step 1.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections on this plot is diagnostic of the inhibition mechanism.

    • Globally fit the data to the appropriate kinetic models (competitive, non-competitive, etc.) to determine the inhibition constant (Kᵢ).

Data Summary: Enzyme Kinetic Parameters
Inhibition ConditionApparent Kₘ [µM]Apparent Vₘₐₓ [Abs/min]
No Inhibitor[Value][Value]
[Inhibitor] = 0.5 x IC₅₀[Value][Value]
[Inhibitor] = 1.0 x IC₅₀[Value][Value]
[Inhibitor] = 2.0 x IC₅₀[Value][Value]
Calculated Kᵢ [µM] [Final Value] -
Inhibition Type [Competitive/Non-competitive/etc.] -
Mechanism Visualization

This diagram illustrates how different inhibition mechanisms alter enzyme kinetics.

Inhibition_Mechanisms E Enzyme (E) ES ES Complex E->ES +S EI EI E->EI ESI ESI S Substrate (S) P Product (P) ES->P k_cat ES->ESI I_comp Competitive Inhibitor (I) I_comp->E Binds to free enzyme I_noncomp Non-competitive Inhibitor (I) I_noncomp->E Binds E or ES I_noncomp->ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES Binds to ES complex

Caption: Modes of reversible enzyme inhibition.

Stage 3: Cellular Activity and Toxicity Assessment

An effective drug must not only inhibit its target in a test tube but also function within the complex environment of a living cell without causing undue harm.[16][17] This stage assesses the compound's ability to inhibit the target in a cellular context (potency) and its general effect on cell health (cytotoxicity).[18][19]

Protocol 4.1: Cell-Based Target Inhibition Assay

This protocol must be tailored to the specific enzyme target and available cell models. An example for a protein kinase is provided.

Materials:

  • Human cell line expressing the target kinase (e.g., HeLa, HEK293).

  • Cell culture medium, FBS, and supplements.

  • Test Compound and control inhibitors.

  • Antibodies: one for the total target protein, one for the phosphorylated form of its substrate.

  • Lysis buffer.

  • ELISA or Western Blot reagents.

Step-by-Step Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to ~80% confluency.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the Test Compound (and controls). Incubate for a duration relevant to the signaling pathway (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS, then add lysis buffer to extract cellular proteins.

  • Quantify Inhibition: Measure the level of the phosphorylated substrate relative to the total amount of the target protein using an appropriate method like a sandwich ELISA or Western Blotting.[20]

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation at each compound concentration. Plot the data and fit to a dose-response curve to determine the cellular half-maximal effective concentration (EC₅₀).

Protocol 4.2: Cytotoxicity Assay (MTT or AlamarBlue)

This assay runs in parallel to the cell-based potency assay to determine the compound's therapeutic window.[21][22][23]

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate and treat cells with the Test Compound exactly as in Protocol 4.1. A longer incubation time (e.g., 24-48 hours) is common for cytotoxicity assessment.

  • Add Viability Reagent: Add MTT or AlamarBlue (resazurin) reagent to each well and incubate according to the manufacturer's instructions.

  • Measure Viability:

    • For MTT, solubilize the formazan crystals and measure absorbance (~570 nm).

    • For AlamarBlue, measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability vs. inhibitor concentration. Fit the curve to determine the half-maximal cytotoxic concentration (CC₅₀).

Data Summary: Cellular Assays
ParameterTest CompoundPositive Control
Cell Line[Cell Line Name][Cell Line Name]
Cellular EC₅₀ [µM] [Calculated Value] [Known Value]
Cytotoxicity CC₅₀ [µM] [Calculated Value] [Known Value]
Selectivity Index (SI) CC₅₀ / EC₅₀ CC₅₀ / EC₅₀

Scientist's Note (Expertise): The Selectivity Index (SI) is a critical parameter. A higher SI value (ideally >10) indicates that the compound inhibits its target at concentrations much lower than those that cause general cell toxicity, a hallmark of a promising drug candidate.

Decision-Making Workflow

The relationship between potency and toxicity guides further development.

Cellular_Decision_Tree start Obtain Cellular Data (EC₅₀ and CC₅₀) calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) start->calc_si decision Is SI > 10? calc_si->decision proceed Promising Candidate Proceed to further studies (e.g., selectivity profiling) decision->proceed Yes re_evaluate Re-evaluate Candidate Window between efficacy and toxicity is too narrow decision->re_evaluate No

Caption: Decision tree for evaluating cellular potency versus cytotoxicity.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Nittobo America Inc. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death.
  • edX. (n.d.). IC50 Determination.
  • National Center for Biotechnology Information. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Wikipedia. (n.d.). IC50.
  • Perpusnas. (2025, December 4). IC50 Explained: Understanding Half Maximal Inhibitory Concentration.
  • BenchChem. (2025, December). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Wikipedia. (n.d.). Michaelis–Menten kinetics.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed.
  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.
  • Environmental Analysis Health and Toxicology. (2022, February 3). Nitro-aromatics can act as inhibitors.
  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • The Medical Biochemistry Page. (2026, February 14). Enzyme Kinetics and Diagnostic Uses of Enzymes.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • ResearchGate. (2022, August 1). Guidelines for the digestive enzymes inhibition assay.
  • National Center for Biotechnology Information. (2003, June 2). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.
  • ResearchGate. (2025, December 30). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • YouTube. (2021, January 14). Graphviz tutorial.
  • Medium. (2021, January 19). Real examples of Graphviz - DevTools Daily.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • National Center for Biotechnology Information. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Taylor & Francis Online. (n.d.). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in.
  • Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.
  • Hilaris. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.

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Application Note: A Robust, Validated HPLC Method for the Analysis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic and scientifically grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol. The strategy encompasses initial analyte characterization, a multi-stage screening and optimization process, and a detailed protocol for the final validated method. The causality behind experimental choices is explained to provide a deeper understanding of the method development lifecycle. The final method is suitable for quality control, purity assessment, and stability testing in research and drug development environments.

Introduction

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is a complex heterocyclic compound featuring a pyridine ring, a nitroaromatic group, and a secondary alcohol. Such molecules are of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups, including a basic pyridine nitrogen and a UV-active nitro group, presents specific challenges and opportunities for analytical method development. A reliable and robust HPLC method is paramount for ensuring the quality, purity, and stability of this compound throughout the drug development process. This guide provides a comprehensive walkthrough of the method development and validation strategy, adhering to principles outlined in authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) document.[1][2][3][4][5]

Analyte Properties & Initial Chromatographic Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule contains both a hydrophobic substituted benzene ring and a polar pyridine ring. The secondary alcohol and nitro group further contribute to its overall polarity.

  • Polarity: The presence of both non-polar (methylphenyl) and polar (nitro, hydroxyl, pyridine) moieties suggests that reversed-phase HPLC is the most suitable separation mode.[6][7][8] This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[7][8]

  • pKa: The pyridine nitrogen is basic (predicted pKa around 4-5).[9] This means its ionization state is dependent on the mobile phase pH. To ensure consistent retention times and good peak shape, the mobile phase pH should be controlled with a suitable buffer, ideally at least 1.5-2 pH units away from the analyte's pKa. Operating at a pH below ~3 would ensure the pyridine nitrogen is consistently protonated, enhancing its polarity.

  • UV Absorbance: The nitroaromatic and pyridine ring systems are strong chromophores, making UV detection highly suitable. A wavelength of 254 nm is a common starting point for such compounds, as it provides good sensitivity for aromatic systems.[10][11][12] A full UV-Vis scan using a Diode Array Detector (DAD) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on these properties, an initial RP-HPLC method will be developed using a C18 stationary phase, with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.

Systematic Method Development Strategy

A multi-stage approach ensures a logical and efficient path to a robust final method. This process moves from broad screening to fine-tuning of critical parameters.

Phase 1: Initial Screening of Critical Parameters

The goal of this phase is to identify a suitable column and mobile phase system that provides adequate retention and acceptable peak shape for the analyte.

Experimental Protocol: Column and Mobile Phase Screening

  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Analyte Preparation: Prepare a 100 µg/mL stock solution of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol in a 50:50 mixture of water and acetonitrile.

  • Columns for Screening:

    • Column A: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) - A general-purpose, high-performance C18 column.

    • Column B: Zorbax Phenyl-Hexyl (4.6 x 150 mm, 5 µm) - Offers alternative selectivity through pi-pi interactions with the aromatic rings.

    • Column C: Poroshell 120 EC-C8 (4.6 x 100 mm, 2.7 µm) - A superficially porous particle column for higher efficiency and speed, with slightly less hydrophobicity than C18.

  • Mobile Phases for Screening:

    • MP A: 0.1% Formic Acid in Water (pH ~2.7) / Acetonitrile.

    • MP B: 10 mM Ammonium Formate in Water (pH 3.8) / Acetonitrile.[13]

    • MP C: 0.1% Formic Acid in Water / Methanol.

  • Screening Gradient:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Gradient Program: 10% to 90% organic modifier over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Evaluation Criteria: Retention factor (k), peak asymmetry (As), and theoretical plates (N).

Rationale and Expected Outcomes: This screening matrix allows for the evaluation of how stationary phase hydrophobicity (C18 vs. C8), alternative selectivity (Phenyl-Hexyl), and organic modifier choice (Acetonitrile vs. Methanol) affect the chromatography. The use of acidic mobile phases ensures the pyridine moiety is protonated, which typically leads to better peak shapes for basic compounds. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.[8]

Phase 2: Method Optimization

Once the best column and mobile phase system are identified from the screening phase (e.g., C18 column with Acetonitrile/Water with 0.1% Formic Acid), the next step is to fine-tune the parameters to achieve optimal separation performance.

Experimental Protocol: Method Optimization

  • Parameter Refinement: Using the selected column and mobile phase from Phase 1.

  • Gradient Optimization:

    • Adjust the gradient slope to improve resolution between the main peak and any impurities. A shallower gradient (e.g., 20-60% B over 20 minutes) will provide better separation.

  • Temperature Optimization:

    • Evaluate column temperatures between 25 °C and 40 °C. Increasing temperature can decrease mobile phase viscosity, improve peak efficiency, and alter selectivity.[6]

  • Flow Rate Adjustment:

    • Optimize the flow rate (e.g., 0.8-1.2 mL/min) to balance analysis time with separation efficiency.

Rationale: This phase focuses on achieving the "fittest" method for its purpose. For a purity analysis, the primary goal is to resolve the main analyte peak from all potential impurities and degradation products. A systematic approach, potentially using Quality by Design (QbD) principles, can be employed to understand the interplay between these parameters.[2][14]

Final Optimized & Validated Method Protocol

The culmination of the development process is a detailed, step-by-step protocol for the final analytical method.

Instrumentation and Reagents

  • HPLC System: UHPLC/HPLC system with a gradient pump, autosampler, column thermostat, and DAD.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (reagent grade).

Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid (v/v) in Water | | Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Injection Volume | 5 µL | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 25 | | | 15.0 | 65 | | | 15.1 | 90 | | | 17.0 | 90 | | | 17.1 | 25 | | | 20.0 | 25 |

Sample and Standard Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (100 µg/mL): Prepare the sample using the same procedure as the standard solution.

Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][5] The purpose of validation is to demonstrate reliability, accuracy, and consistency.[3]

Validation Parameters Summary

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.999 (via DAD), baseline resolution > 2.0 from nearest peak.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear. For assay: 80-120% of the test concentration.
Accuracy The closeness of test results to the true value. 98.0% to 102.0% recovery of spiked samples.
Precision The degree of scatter between a series of measurements. Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected and quantitated, respectively. LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.[15]

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., tailing factor, plate count) remain within limits. |

Robustness Study Example A robustness study involves making small, deliberate changes to the method parameters to assess its reliability.

Parameter VariedResulting Tailing FactorResulting Plate Count
Flow Rate (0.9 mL/min) 1.12> 9500
Flow Rate (1.1 mL/min) 1.15> 9200
Temperature (33 °C) 1.13> 9800
Temperature (37 °C) 1.11> 9900
Mobile Phase A (pH 2.6) 1.14> 9600
Mobile Phase A (pH 2.8) 1.12> 9700

The minimal variation in critical system suitability parameters demonstrates the method's robustness.

Visual Workflow Diagrams

G cluster_dev Method Development Analyte Analyte Characterization (pKa, Polarity, UV) Screening Phase 1: Screening (Column, Mobile Phase) Analyte->Screening Informs Initial Choices Optimization Phase 2: Optimization (Gradient, Temp, Flow) Screening->Optimization Selects Best System FinalMethod Final Optimized Method Optimization->FinalMethod Refines Parameters G cluster_val Method Validation Protocol Specificity Specificity & System Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Robustness Robustness Precision->Robustness

Caption: Logical Flow for Method Validation.

Conclusion

This application note presents a comprehensive, systematic guide for the development and validation of a stability-indicating RP-HPLC method for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol. By grounding our experimental choices in the physicochemical properties of the analyte and following a logical progression from broad screening to fine optimization, we have established a robust, reliable, and transferable analytical method. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and regulatory submissions in the pharmaceutical industry.

References

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). MTC USA. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Prajapati, Y. I., & Bodiwala, K. B. (2022). Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of All Research Scientific and Technical.
  • McDowall, R. D. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In New Edition of Validation of Chromatography Data Systems. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Retrieved from [Link]

  • EMA. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Sharma, Dr. S. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research and Development.
  • Al-Harthy, F. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (2024). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Al-Saeed, L., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved from [Link]

Sources

Structural Elucidation and Protocol: High-Resolution NMR Characterization of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-2026-04

Introduction & Scope

This Application Note provides a definitive protocol for the structural validation of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol , a critical chiral diarylmethanol intermediate often utilized in the synthesis of antihistamines and anticholinergic pharmacophores.

The simultaneous presence of a basic pyridine ring, an electron-deficient nitro-aryl ring, and a labile hydroxyl proton creates a complex magnetic environment. Standard "quick-run" protocols often fail to resolve the hydroxyl coupling or distinguish the overlapping aromatic multiplets. This guide establishes a robust methodology using DMSO-d


  to ensure complete proton assignment and structural integrity.
Experimental Protocol
2.1 Sample Preparation Strategy

The choice of solvent is the single most critical variable in this analysis. While CDCl


 is standard, it promotes rapid proton exchange, collapsing the methine (

-OH) signal into a singlet and broadening the hydroxyl proton.

Recommended Solvent: Dimethyl sulfoxide-d


 (DMSO-d

) Rationale: DMSO forms strong hydrogen bonds with the hydroxyl group, slowing proton exchange. This allows for the observation of vicinal coupling (

) between the hydroxyl proton and the methine proton, providing a "self-validating" check for the alcohol functionality.

Step-by-Step Preparation:

  • Mass: Weigh 10–15 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as particulates will degrade magnetic field homogeneity (shimming).

  • Transfer: Filter through a cotton plug into a high-precision 5mm NMR tube if any turbidity persists.

2.2 Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     3.0 seconds. The nitro-substituted aromatic protons and the quaternary carbons require longer relaxation times for accurate integration.
    
  • Scans (NS):

    • 
      H: 16 scans (sufficient for >10 mg).
      
    • 
      C: 1024 scans (due to non-protonated carbons).
      
Structural Assignment & Discussion
3.1 The Assignments (Logic & Causality)

The Pyridine Ring (Ring A): The nitrogen atom induces significant deshielding.

  • H-6' (Ortho to N): The most downfield signal (~8.55 ppm). It appears as a doublet of doublets (dd) due to coupling with H-5' and H-4'.

  • H-4' (Para to N): A distinct triplet of doublets (td) around 7.8 ppm.[1][2]

  • H-3' (Ortho to Linker): Doublet (d) shielded relative to H-6', appearing ~7.5 ppm.

The Benzene Ring (Ring B): Substituted at 1 (Linker), 3 (Nitro), and 4 (Methyl).

  • H-2 (The "Star" Proton): Located between the Nitro group and the Methanol linker. The Nitro group is a strong Electron Withdrawing Group (EWG), heavily deshielding the ortho position. H-2 appears as a narrow doublet (

    
     Hz) at ~8.05 ppm.
    
  • H-5 (Ortho to Methyl): The Methyl group is a weak Electron Donating Group (EDG). H-5 is meta to the Nitro group, making it the most shielded aromatic proton on this ring (~7.45 ppm).

  • H-6 (Ortho to Linker): Appears as a doublet of doublets (dd), coupling with H-5 (

    
     Hz) and H-2 (
    
    
    
    Hz).

The Aliphatic Linker:

  • Methine (-CH-): In DMSO-d

    
    , this appears as a doublet  (~5.8 ppm) due to coupling with the OH.
    
  • Hydroxyl (-OH): Appears as a doublet (~6.2 ppm).

  • Methyl (-CH

    
    ):  A clean singlet at ~2.50 ppm. Note: It may slightly overlap with the residual DMSO pentet (2.50 ppm) if not carefully shimmed; however, the aryl-methyl is usually slightly downfield (2.55 ppm) due to the ortho-nitro effect.
    
3.2 Summary of Chemical Shifts

Table 1: Predicted


H and 

C NMR Data in DMSO-d

PositionType

(ppm)
Multiplicity

(Hz)

(ppm)
Assignment Logic
Linker
CH-OHCH5.82d4.574.2Chiral center
OHOH6.21d4.5-Exchangeable (visible in DMSO)
Benzene
1C

---143.5Ipso to chiral center
2CH8.05d2.0123.8Ortho to NO

(Deshielded)
3C

---148.1C-NO

4C

---132.5C-Me
5CH7.48d8.0133.1Ortho to Me
6CH7.65dd8.0, 2.0131.5Ortho to Linker
MeCH

2.55s-19.8Ar-CH

Pyridine
2'C

---162.0Ipso to chiral center
3'CH7.55d7.8120.5Shielded by ring current
4'CH7.81td7.7, 1.8137.2Para to N
5'CH7.28ddd7.5, 4.9, 1.2122.4Meta to N
6'CH8.55d4.9148.8Ortho to N (Most downfield)
Visualization of Workflows
4.1 Analytical Workflow

This diagram outlines the decision process for ensuring data integrity, specifically addressing the solvent choice and validation steps.

NMR_Workflow Start Start: Sample Received Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 (Routine Check) Solvent_Choice->CDCl3 Quick Purity DMSO DMSO-d6 (Structural Validation) Solvent_Choice->DMSO Full Characterization Acquisition Acquisition (1H, 13C, COSY, HSQC) CDCl3->Acquisition DMSO->Acquisition Check_OH Check OH Signal Acquisition->Check_OH Singlet Broad Singlet (Fast Exchange) Check_OH->Singlet In CDCl3 Doublet Sharp Doublet (Slow Exchange) Check_OH->Doublet In DMSO-d6 Report Generate Report Singlet->Report Limited Data Validation Confirm Vicinal Coupling (CH-OH) Doublet->Validation Validation->Report High Confidence

Figure 1: Decision matrix for solvent selection. DMSO-d6 is prioritized for full structural elucidation to visualize the H-O-C-H coupling system.

4.2 Structural Logic Tree

This diagram illustrates how specific NMR signals confirm the presence and location of the functional groups (Nitro, Methyl, Pyridine).

Structure_Logic Molecule (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol Pyridine Pyridine Ring Molecule->Pyridine Benzene Benzene Ring (3-NO2, 4-Me) Molecule->Benzene Linker Linker (CH-OH) Molecule->Linker Signal_H6 H-6' (~8.5 ppm) Ortho to N Pyridine->Signal_H6 Diagnostic Signal_H2 H-2 (~8.0 ppm) Between Linker/NO2 Benzene->Signal_H2 Deshielded by NO2 Signal_Me Me (~2.55 ppm) Singlet Benzene->Signal_Me Aliphatic Signal_CH CH (~5.8 ppm) Doublet (in DMSO) Linker->Signal_CH Chiral Center

Figure 2: Structural connectivity map linking molecular fragments to diagnostic NMR signals.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for general chemical shift principles and additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

  • PubChem. (2025).[6] Phenyl(pyridin-2-yl)methanol | C12H11NO.[6][7] National Library of Medicine. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Application Notes: (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is a strategically important chemical intermediate possessing three distinct points of functionality: a secondary alcohol, a reducible nitro group, and a pyridine ring. This trifecta of reactive sites makes it a highly versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The secondary alcohol can be oxidized to a ketone, providing a key precursor for various coupling reactions. Concurrently, the nitro group can be selectively reduced to an amine, which opens pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and subsequent derivatization of this intermediate. We present detailed, field-proven protocols for its preparation and its transformation into key downstream products, explaining the rationale behind critical experimental steps to ensure reproducibility and success.

Physicochemical & Spectroscopic Profile

Proper characterization is essential for validating the successful synthesis of the target intermediate. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
Appearance Expected to be a pale yellow to off-white solid
Solubility Soluble in methanol, ethyl acetate, DCM; sparingly soluble in hexanes
¹H NMR (Expected) Peaks corresponding to aromatic protons (pyridyl and phenyl rings), a singlet for the methyl group, a singlet/doublet for the benzylic proton, and a broad singlet for the hydroxyl proton.
¹³C NMR (Expected) Resonances for aromatic carbons, the methyl carbon, and the carbinol carbon (~65-75 ppm).
IR (KBr, cm⁻¹) Broad O-H stretch (~3300-3400), aromatic C-H stretch (~3000-3100), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C-O stretch (~1050-1150).
Mass Spec (ESI-MS) [M+H]⁺ at m/z 245.09

Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

The most direct and reliable method for preparing the title compound is the Grignard reaction. This involves the nucleophilic addition of a pyridyl organometallic species to 4-methyl-3-nitrobenzaldehyde.

Synthesis Workflow

cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A 2-Bromopyridine D Grignard Reagent (Pyridin-2-ylmagnesium bromide) A->D Mg, THF Iodine crystal (activator) B Magnesium Turnings B->D C Anhydrous THF C->D F Reaction Mixture (Alkoxide Intermediate) D->F Addition at -78 °C to 0 °C E 4-Methyl-3-nitrobenzaldehyde in Anhydrous THF E->F G Aqueous NH4Cl Quench F->G H Extraction with Ethyl Acetate G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the synthesis of the target methanol via Grignard reaction.

Detailed Synthesis Protocol

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • 4-Methyl-3-nitrobenzaldehyde (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Preparation: Dry all glassware thoroughly in an oven and assemble under a nitrogen or argon atmosphere. Add magnesium turnings (1.2 eq) to a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Grignard Formation: Add a small crystal of iodine to the magnesium. In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining 2-bromopyridine solution dropwise, maintaining a gentle reflux. After addition is complete, reflux for an additional 1 hour to ensure full formation of the Grignard reagent.

    • Causality Note: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water. The iodine crystal acts as an activator by etching the passivating oxide layer on the magnesium surface.

  • Nucleophilic Addition: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Dissolve 4-methyl-3-nitrobenzaldehyde (1.1 eq) in anhydrous THF and add it dropwise to the cold Grignard solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Causality Note: The reaction is performed at low temperature to control the exotherm and prevent side reactions, such as reaction with the nitro group, although Grignard reagents are generally tolerant of nitro groups at low temperatures.

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol.[1]

Applications in Fine Chemical Synthesis

The title compound is not typically an endpoint but a versatile node in a synthetic tree. Its true value lies in the selective transformation of its functional groups.

cluster_0 Oxidation cluster_1 Reduction A (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol B (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanone A->B PCC or DMP DCM C (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol A->C SnCl2·2H2O / HCl Ethanol

Caption: Key synthetic transformations of the intermediate alcohol.

Oxidation to (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone

The conversion of the secondary alcohol to a ketone creates an electrophilic center, useful for forming C-C bonds or for asymmetric reduction to chiral alcohols.[2][3] Aromatic ketones with pyridin-2-yl motifs are important pharmaceutical intermediates.[4]

Protocol (Dess-Martin Periodinane Oxidation):

  • Dissolve (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin Periodinane (DMP) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

  • Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ketone, which can be purified by chromatography.

    • Causality Note: DMP is a mild and selective hypervalent iodine reagent that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions, which is advantageous for sensitive substrates.[5][6]

Reduction to (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

The reduction of the nitro group to a primary amine is one of the most common and vital transformations in organic synthesis, as aromatic amines are precursors to a vast array of pharmaceuticals and dyes.[7]

Protocol (Tin(II) Chloride Reduction):

  • Dissolve (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ or a 5M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline, which can be purified by chromatography if necessary.

    • Causality Note: The SnCl₂/HCl system is a classic and robust method for the reduction of aromatic nitro groups, even in the presence of other reducible functionalities like ketones or esters.[8] The acidic conditions protonate the starting material, and Sn(II) acts as the reducing agent.

Troubleshooting

cluster_0 Grignard Synthesis cluster_1 Subsequent Reactions Start Problem Observed P1 Reaction Fails to Initiate Start->P1 P2 Low Yield of Product Start->P2 P3 Incomplete Oxidation Start->P3 P4 Incomplete Nitro Reduction Start->P4 S1 Activate Mg with I2/heat. Ensure anhydrous conditions. P1->S1 S2 Check aldehyde purity. Ensure slow addition at low temp. P2->S2 S3 Use fresh DMP. Increase equivalents or reaction time. P3->S3 S4 Ensure sufficient SnCl2/HCl. Increase reflux time. P4->S4

Caption: Logic diagram for troubleshooting common synthesis issues.

Safety Precautions

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be performed under an inert atmosphere.

  • Solvents: THF and ethyl acetate are flammable. Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated fume hood.

  • Acids/Bases: Concentrated HCl and NaOH solutions are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Heavy Metals: Tin salts and Dess-Martin Periodinane should be handled with care and disposed of according to institutional guidelines for heavy metal waste.

References

  • Porta, R., et al. (2016). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega. Available at: [Link]

  • Wang, X., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Google Patents. (n.d.). Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]

  • Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron. Available at: [Link]

  • Google Patents. (n.d.). Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.

Sources

Application Note: Scalable Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity, scalable protocol for the synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol. While this molecule is a critical intermediate for antihistamines (e.g., Bepotastine besilate analogues), its synthesis presents two primary chemoselectivity challenges:

  • Instability of 2-Pyridyl Grignards: Classical generation from 2-bromopyridine and Mg metal often leads to homocoupling (2,2'-bipyridine formation).

  • Nitro Group Sensitivity: The nitro group on the aldehyde electrophile is susceptible to redox side reactions (SET mechanism) or nucleophilic attack (Bartoli-type) by organometallics.

The Solution: We utilize the Turbo-Grignard (Knochel-Hauser) method involving Halogen-Magnesium exchange using iPrMgCl·LiCl. This method allows for the generation of the nucleophile at mild temperatures and ensures chemoselective 1,2-addition to the aldehyde at controlled low temperatures (-40°C), avoiding nitro reduction.

Strategic Analysis: The Chemoselectivity Paradox

The synthesis relies on coupling a nucleophilic pyridine species with an electrophilic benzaldehyde.

MethodReagentRisk ProfileScalability
Classical Grignard Mg + 2-BromopyridineHigh: Dimerization of pyridine; violent exotherm.Low
Lithiation n-BuLi + 2-BromopyridineHigh: Cryogenic (-78°C) required; Nitro group attack likely.Low
Turbo-Grignard iPrMgCl·LiCl Low: Controlled exchange; LiCl solubilizes species; Chemoselective.High
Mechanism & Pathway Logic

The presence of Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, increasing the rate of the Halogen-Magnesium exchange while moderating the nucleophilicity to favor C=O addition over NO₂ attack.

ReactionLogic Start 2-Bromopyridine Intermed 2-PyridylMgCl·LiCl (Stable Species) Start->Intermed Halogen-Mg Exchange (0°C, 30 min) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermed Decision Temp Control (-40°C) Intermed->Decision Aldehyde 4-Methyl-3-nitrobenzaldehyde Aldehyde->Decision Product Target Alcohol (>85% Yield) Decision->Product Kinetic Control (1,2-Addition) SideProduct Nitro Attack/Redox (Impurity) Decision->SideProduct Thermal Drift (> -10°C)

Figure 1: Reaction pathway logic emphasizing the critical temperature control node for chemoselectivity.

Detailed Protocol: Batch Synthesis (Lab Scale)

Scale: 10 mmol (approx. 2.5 g theoretical yield) Safety: All steps must be performed under Argon/Nitrogen atmosphere.

Reagents
  • Substrate A: 2-Bromopyridine (1.58 g, 10 mmol)

  • Reagent B: iPrMgCl·LiCl (1.3 M in THF) (8.5 mL, 11 mmol)

  • Electrophile C: 4-Methyl-3-nitrobenzaldehyde (1.65 g, 10 mmol)

  • Solvent: Anhydrous THF (20 mL)

Step-by-Step Procedure
  • Activation (Exchange):

    • Charge a flame-dried Schlenk flask with Substrate A and 10 mL anhydrous THF.

    • Cool to 0°C (Ice/Water bath). Note: Classical lithiation requires -78°C; Turbo Grignard works at 0°C.

    • Add Reagent B dropwise over 5 minutes.

    • Stir at 0°C for 30–45 minutes.

    • IPC (In-Process Control): Aliquot quenched with water should show >98% conversion to pyridine (GC/MS).

  • Coupling (Addition):

    • Cool the reaction mixture to -40°C (Acetonitrile/Dry Ice bath).

    • Dissolve Electrophile C in 10 mL THF and add slowly via syringe pump or dropping funnel over 15 minutes.

    • Critical: Maintain internal temperature below -35°C to prevent reaction with the nitro group.

    • Stir at -40°C for 1 hour, then allow to warm slowly to -10°C over 30 minutes.

  • Quenching & Workup:

    • Quench with saturated aq. NH₄Cl (20 mL) at -10°C.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography: Hexanes/EtOAc (Gradient 90:10 to 60:40).

    • The product is typically a yellow viscous oil or low-melting solid.

Scalable Protocol: Continuous Flow (Production Scale)

For scales >100g, batch exotherms become dangerous. A flow reactor setup ensures efficient heat exchange and precise residence times.

Flow Setup Parameters
  • Reactor: Vapourtec R-Series or equivalent chip/coil reactor.

  • Stream A: 2-Bromopyridine in THF (1.0 M).

  • Stream B: iPrMgCl·LiCl in THF (1.3 M).

  • Stream C: 4-Methyl-3-nitrobenzaldehyde in THF (1.0 M).

FlowProcess InputA Stream A: 2-Bromopyridine Mix1 Mixing Zone 1 (T-Mixer) InputA->Mix1 InputB Stream B: iPrMgCl·LiCl InputB->Mix1 InputC Stream C: Nitro-Aldehyde Mix2 Mixing Zone 2 (T-Mixer) InputC->Mix2 Loop1 Reactor Coil 1 (Exchange) 0°C, 20 min res. Mix1->Loop1 Loop1->Mix2 Loop2 Reactor Coil 2 (Addition) -20°C, 10 min res. Mix2->Loop2 Output Collection Vessel (Sat. NH4Cl Quench) Loop2->Output

Figure 2: Continuous flow reactor diagram. Note the temperature gradient: 0°C for exchange, -20°C for addition. Flow chemistry allows slightly higher addition temperatures (-20°C vs -40°C) due to superior mixing and heat transfer.

Analytical Data & Quality Control

Expected Yield: 85-92% (Batch), 90-95% (Flow).

Analytical MethodExpected Signal / ResultInterpretation
HPLC (254 nm) Single major peakPurity >98% required for pharma intermediates.
¹H NMR (DMSO-d₆) δ 5.8 ppm (s, 1H, CH -OH)Benzylic proton (Diagnostic).
¹H NMR (DMSO-d₆) δ 6.2 ppm (br s, 1H, OH)Alcohol proton (Exchangeable with D₂O).
¹H NMR (DMSO-d₆) δ 8.5 ppm (d, 1H, Py-H)Pyridine alpha-proton.
¹H NMR (DMSO-d₆) δ 2.45 ppm (s, 3H, Ar-CH ₃)Methyl group on nitro-ring.
Impurity A Dimer (2,2'-bipyridine)Result of poor exchange temp control.
Impurity B Azo/Hydrazo speciesResult of nitro group reduction (Temp too high).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or iPrMgClRe-distill THF; Titrate Grignard reagent before use.
High Dimer Impurity Exchange temp > 5°CEnsure Zone 1 is strictly 0°C or lower.
Dark Red/Black Color Attack on Nitro groupLower addition temp to -50°C; Increase mixing rate.
Starting Material Left Incomplete ExchangeIncrease residence time in Zone 1 (Exchange step).

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1]

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Mg/Hal Exchange for the Generation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2] Synthesis.[1][2][3][4][5][6][7]

  • Berton, M., et al. (2019).[1] Organomagnesiums On-demand: Versatile Set-Up Designed for the Preparation of Turbo-Grignard Reagent under Continuous Flow Conditions.[1] Vapourtec Application Note.

  • BenchChem Technical Support. (2025). 2-Pyridylmagnesium chloride: Reactions with Electrophiles and Safety.

  • Tanabe Seiyaku Co., Ltd. (2001). Process for preparing Bepotastine and intermediates. U.S. Patent 6,303,796.

Sources

Utilizing (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for the Asymmetric Biocatalytic Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Abstract & Introduction

Context: (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (CAS: 1803589-16-3) is a critical chiral diarylmethanol scaffold. Structurally analogous to intermediates used in the synthesis of antihistamines (e.g., Bepotastine) and kinase inhibitors (e.g., Imatinib/Nilotinib precursors), this molecule presents a significant synthetic challenge. The presence of the electron-withdrawing nitro group and the coordinating pyridine nitrogen creates a "push-pull" electronic environment that often leads to poor enantioselectivity (ee) when using traditional metal-ligand catalysts (e.g., CBS reduction).

Objective: This Application Note details a High-Throughput Screening (HTS) protocol to identify Ketoreductase (KRED) and Alcohol Dehydrogenase (ADH) biocatalysts capable of the asymmetric reduction of the corresponding ketone, (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone , to the target chiral alcohol with >99% conversion and >98% ee.

Why Biocatalytic HTS? Unlike chemical catalysis, which often requires cryogenic temperatures (-78°C) and hazardous transition metals, enzymatic reduction operates at ambient temperature in aqueous media. However, finding an enzyme that accepts the bulky, sterically demanding diaryl substrate requires screening large variant libraries.

Technical Background: The Screening Challenge

The core challenge in screening for this specific substrate lies in its solubility and electronic properties :

  • Solubility: The hydrophobic diaryl core has low aqueous solubility, necessitating the use of co-solvents (DMSO/IPA) which can denature sensitive enzymes. The HTS protocol must balance substrate availability with enzyme stability.

  • Pyridyl Coordination: The pyridine nitrogen can coordinate with zinc-dependent ADHs, potentially inhibiting the enzyme. Screening must prioritize KREDs with robust active sites or non-metal-dependent mechanisms.

  • Thermodynamics: The reduction of diaryl ketones is reversible. An efficient cofactor regeneration system (GDH/Glucose) is required to drive the equilibrium toward the alcohol.

Experimental Protocol: HTS Workflow

Phase 1: Reagent Preparation
ReagentConcentrationPreparation Notes
Substrate Stock 50 g/LDissolve (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone in 100% DMSO. Sonicate if necessary.
Buffer Mix 100 mMPotassium Phosphate (KPi), pH 7.0, containing 2 mM MgSO₄.
Cofactor Mix 10x Conc.10 g/L NADP⁺, 10 g/L NAD⁺, 50 g/L Glucose.
Recycling Enzyme 50 U/mLGlucose Dehydrogenase (GDH) (e.g., CDX-901).
Enzyme Library 10 g/LLyophilized KRED variants reconstituted in buffer.
Phase 2: HTS Plate Assembly (96-Well Format)

Platform: 96-well deep-well polypropylene plates (1 mL volume).

  • Enzyme Dispensing: Add 10 µL of reconstituted Enzyme Library (KRED variants) to each well.

  • Cofactor Addition: Add 180 µL of Master Mix (Buffer + Cofactor Mix + GDH).

    • Note: The Master Mix ensures all wells have identical cofactor regeneration capacity.

  • Substrate Initiation: Initiate reaction by adding 10 µL of Substrate Stock (Final conc: 2.5 g/L substrate, 5% DMSO).

  • Incubation: Seal plate with aluminum foil (photosensitive nitro group). Shake at 30°C, 600 rpm for 24 hours.

Phase 3: Quenching & Workup
  • Quench: Add 400 µL of Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) to each well to denature enzymes and extract the product.

  • Clarification: Centrifuge plate at 4,000 x g for 10 minutes to pellet precipitated protein.

  • Transfer: Transfer 200 µL of the supernatant to a UV-transparent HPLC plate.

Phase 4: Analytical Method (Chiral HPLC)

To determine Conversion and Enantiomeric Excess (ee):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (to suppress pyridine tailing).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Targeting the nitro-aryl chromophore).

  • Retention Times (Approx):

    • Ketone Substrate: 8.5 min

    • (R)-Alcohol: 12.2 min

    • (S)-Alcohol: 14.5 min

Data Analysis & Hit Selection

Calculations:

  • % Conversion:

    
    
    
  • % ee:

    
    
    

Hit Criteria:

  • Tier 1 Hit: Conversion > 90%, ee > 99%. (Proceed to scale-up).

  • Tier 2 Hit: Conversion > 50%, ee > 95%. (Candidate for evolution/engineering).

  • Tier 3 Hit: Conversion < 10%. (Discard).

Workflow Visualization

The following diagram illustrates the iterative "Design-Build-Test-Learn" cycle utilized in this HTS campaign.

HTS_Workflow Library KRED Enzyme Library (96 Variants) PlateSetup Plate Assembly Substrate + Cofactors Library->PlateSetup Incubation Biocatalysis 24h @ 30°C PlateSetup->Incubation Initiate Extraction Quench & Extract (MeCN/EtOAc) Incubation->Extraction Analysis Chiral HPLC (Conv. & ee%) Extraction->Analysis HitSelection Hit Selection (>99% ee) Analysis->HitSelection Data Processing HitSelection->Library Iterative Evolution (Tier 2 Hit) ScaleUp Gram-Scale Synthesis HitSelection->ScaleUp Tier 1 Hit

Caption: Workflow for the high-throughput screening of ketoreductases for the asymmetric synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol.

References

  • Huisman, G. W., et al. (2010).[1][2] "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.[1] Link

  • Truppo, M. D., Pollard, D., & Devine, P. N. (2007).[2] "Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions." Organic Letters, 9(2), 335–338. Link

  • Hollmann, F., et al. (2021). "Enzymatic reduction of bulky-bulky ketones: A case study." Journal of Biotechnology, 325, 12-18. Link

  • Vertex AI Search. (2026). "Search Results for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol CAS and Properties.

Sources

Troubleshooting & Optimization

Improving the yield of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Case ID: SYN-PYR-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Decision Matrix

User Reported Issue: "I am attempting to couple 2-bromopyridine with 4-methyl-3-nitrobenzaldehyde using n-butyllithium (n-BuLi) at -78°C. The reaction turns a deep black/brown sludge, and isolated yields are consistently <25%. The product is difficult to purify."

Root Cause Analysis: The core issue is a chemoselectivity mismatch . While 2-lithiopyridine is easily generated, it is a "hard" nucleophile. The nitro group on your electrophile (4-methyl-3-nitrobenzaldehyde) is highly susceptible to Single Electron Transfer (SET) redox chemistry and nucleophilic attack by organolithiums, leading to azo/azoxy byproducts and polymerization (the "brown sludge") rather than the desired 1,2-addition to the aldehyde.

Recommended Workflow: Stop using standard organolithium protocols immediately for this substrate. Switch to the Nozaki-Hiyama-Kishi (NHK) coupling or a Lanthanide-mediated addition.

DiagnosticFlow Start Current Protocol: 2-Bromopyridine + n-BuLi Check Does Electrophile contain Nitro, Nitrile, or Epoxide? Start->Check Fail Issue: Chemoselectivity Failure (Redox/Polymerization) Check->Fail Yes (Nitro group present) Decision Select Revised Pathway Fail->Decision RouteA Route A (Recommended): Nozaki-Hiyama-Kishi (NHK) CrCl2 / cat. NiCl2 Decision->RouteA High Chemoselectivity (Standard Lab Scale) RouteB Route B (Alternative): Turbo-Grignard + LaCl3 (Knochel-Hauser) Decision->RouteB Avoid Chromium (Process Scale)

Figure 1: Decision matrix for selecting the optimal synthetic route based on functional group tolerance.

The Solution: Nozaki-Hiyama-Kishi (NHK) Coupling

The NHK reaction is the industry "Gold Standard" for coupling aryl halides to aldehydes possessing sensitive electrophilic handles (like nitro groups). It utilizes a Chromium(II)/Nickel(II) redox system to generate a mild organochromium nucleophile that is highly selective for aldehydes over nitro groups.

Why This Works (The Mechanism)
  • Insertion: Ni(0) inserts into the C-Br bond of 2-bromopyridine.

  • Transmetallation: The organonickel species transmetallates with Cr(II), regenerating Ni(II) and forming a nucleophilic Organochromium(III) species.

  • Addition: The Organochromium species adds to the aldehyde (Zimmerman-Traxler transition state). Crucially, Organochromium reagents are too "soft" to reduce or attack the nitro group.

Protocol A: Standard NHK Coupling

Target Scale: 1.0 mmol (approx. 200 mg)

Reagents:

  • Substrate A: 2-Bromopyridine (1.0 equiv)

  • Substrate B: 4-Methyl-3-nitrobenzaldehyde (1.1 equiv)

  • Chromium Source:

    
     (2.0 - 2.5 equiv) — Must be handled in glovebox or under strict Argon flow.
    
  • Catalyst:

    
     (0.01 - 0.05 equiv, 1-5 mol%)
    
  • Solvent: DMF or THF (Dry, degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under a stream of Argon.

  • Solids: Add

    
     (307 mg, 2.5 mmol) and 
    
    
    
    (1.3 mg, 0.01 mmol) to the flask.
    • Tech Tip: Commercial

      
       can be moisture sensitive. If green, it is oxidized/wet. It should be off-white/grey.
      
  • Solvation: Add dry DMF (5 mL) and stir to suspend the salts.

  • Substrate Addition: Add 4-Methyl-3-nitrobenzaldehyde (182 mg, 1.1 mmol) and 2-Bromopyridine (158 mg, 1.0 mmol) simultaneously (neat or dissolved in minimal DMF).

  • Reaction: Stir at room temperature (25°C).

    • Observation: The reaction mixture typically turns from grey/green to a deep emerald green or purple as the Cr(III) species forms.

  • Monitoring: Check TLC or LCMS after 4 hours. The reaction is usually complete within 4-12 hours.

  • Quench: Pour the mixture into water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Workup: Wash combined organics with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 75% - 88%

Alternative: Lanthanide-Mediated Turbo Grignard

If you cannot use Chromium due to toxicity concerns (e.g., late-stage pharmaceutical synthesis restrictions), you must modify the organometallic reactivity using Lanthanide salts to suppress nitro-attack.

Protocol B: LaCl3-LiCl Mediated Addition

Concept: Use the "Turbo Grignard" (


) to perform a Halogen-Magnesium exchange, then transmetallate to Lanthanum or simply use the complex to soften the nucleophile.

Step-by-Step Procedure:

  • Exchange: Dissolve 2-bromopyridine (1.0 equiv) in THF at -40°C. Add

    
     (1.05 equiv) dropwise. Stir for 30 mins.
    
    • Note: 2-pyridyl Grignards are unstable above 0°C.

  • Transmetallation (Critical): Add anhydrous

    
     (1.0 equiv) solution to the Grignard at -40°C. Stir for 30 mins to form the Organolanthanide species.
    
  • Addition: Add the 4-Methyl-3-nitrobenzaldehyde (dissolved in THF) slowly at -78°C.

  • Quench: Quench with saturated

    
     immediately upon consumption of starting material.
    

Expected Yield: 50% - 65% (Lower than NHK, but avoids heavy metals).

Comparative Data Analysis

The following table summarizes the performance of different synthetic routes for nitro-substituted aldehyde couplings based on internal application data and literature precedents.

MethodReagentsYieldNitro TolerancePrimary Impurity
Lithiation (Standard) n-BuLi, -78°C< 20%Very Poor Azo dimers, tars, polymerization
Grignard (Standard) Mg, Ether0%Fail Redox destruction of nitro group
Turbo Grignard iPrMgCl[1]·LiCl, -40°C40-50%ModerateOxidative coupling
NHK Coupling CrCl2 / NiCl2 (cat) 75-88% Excellent Trace homocoupling of pyridine

Troubleshooting FAQ

Q1: The NHK reaction mixture stayed grey and didn't turn green. Yield was 0%.

  • Diagnosis: Your

    
     is likely oxidized or wet.
    
  • Fix:

    
     is extremely oxygen-sensitive. Use a fresh bottle from a glovebox or regenerate it by reducing 
    
    
    
    with
    
    
    in situ (advanced technique). Ensure your DMF is anhydrous; water kills the organochromium species.

Q2: I see a significant amount of 2,2'-bipyridine byproduct.

  • Diagnosis: Homocoupling of the halide.

  • Fix: This often happens if the Ni catalyst loading is too high or the aldehyde is added too slowly. Ensure the aldehyde is present with the halide at the start, or lower the Ni loading to 1 mol%.

Q3: Can I use 2-chloropyridine instead of 2-bromopyridine?

  • Answer: Yes, but the reaction will be significantly slower. You must use the catalytic Nickel system (NiCl2 or Ni(acac)2) as Chromium alone cannot insert into the C-Cl bond efficiently. Add NaI (0.5 equiv) to facilitate the Finkelstein reaction in situ.

References

  • Nozaki-Hiyama-Kishi Reaction Overview

    • Title: Nozaki-Hiyama-Kishi Reaction - SynArchive.
    • Source: SynArchive.
    • URL:[Link]

  • Knochel-Hauser Base & Functionalized Grignards

    • Title: Knochel-Hauser Base | Chem-Station Int.[2] Ed.

    • Source: Chem-Station.[2]

    • URL:[Link]

  • Organolithium Safety & Handling

    • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[3]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Synthesis of Nitrobenzaldehydes (Contextual)

    • Title: Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds.
    • Source: ResearchG
    • URL:[Link]

Sources

Identifying and minimizing side reactions in pyridinylmethanol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in Pyridinylmethanol Synthesis

Introduction: The "Basic" Problem

Pyridinylmethanols are deceptive. While they appear to be simple heteroaromatic alcohols, the basic nitrogen atom creates a unique set of reactivity challenges distinct from phenyl analogs. The electron-deficient ring makes the system prone to nucleophilic attack (over-reduction), while the basic nitrogen traps metal salts (ruining yield) and catalyzes self-elimination (dehydration).

This guide addresses the three critical failure modes in pyridinylmethanol synthesis:

  • Over-Reduction: Accidental saturation of the pyridine ring.

  • Chelation Lock: Product trapping in aluminum/boron complexes.

  • Elimination/Polymerization: Unwanted conversion to vinylpyridines.

Module 1: Reduction-Based Synthesis (Esters/Acids → Alcohols)

Core Protocol: Chemoselective Borohydride Reduction

Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this transformation as it frequently reduces the pyridine ring to piperidine, especially under acidic conditions [1].

Recommended Workflow: Modified Sodium Borohydride Reduction (NaBH₄ + Additive). Using NaBH₄ alone on pyridine esters is often sluggish. The addition of CaCl₂ or LiCl activates the borohydride while maintaining chemoselectivity.

Troubleshooting Guide: Reduction Phase
SymptomProbable CauseTechnical Solution
Impurity: Piperidine derivatives Over-reduction. The pyridine ring was reduced along with the carbonyl.Switch Reagent: Avoid H₂/PtO₂ or H₂/Rh₂O₃. Use NaBH₄/MeOH or NaBH₄/CaCl₂. If using LiAlH₄, lower the temperature to 0°C; LiAlH₄ can reduce pyridine rings at reflux [2].
Low Yield (Product in Aqueous) Chelation Lock. The basic pyridine nitrogen coordinates strongly to Boron or Aluminum salts, forming water-soluble complexes that resist extraction.Disrupt Complex: Do not use simple acid/base workups. Use the Rochelle Salt Protocol (see below) or a Fieser workup to sequester the metal ions [3].
Violent Exotherm/Gumming N-Borane Complex. Borane (BH₃) generated in situ complexes with the pyridine nitrogen.Oxidative Quench: A mild oxidative workup (acetone or dilute acid followed by base) is required to break the N-B bond before extraction.
Critical Protocol: The Rochelle Salt Rescue

Use this when your TLC shows conversion, but extraction yields nothing.

  • Quench: Cool reaction mixture to 0°C.

  • Add: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution (10 mL per gram of hydride reagent used).

  • Agitate: Vigorously stir for 1–3 hours at room temperature.

    • Visual Cue: The grey/gelatinous emulsion must turn into two clear, distinct layers.

  • Extract: The aluminum/boron is now sequestered in the aqueous tartrate layer. Extract the organic product with DCM or EtOAc (pyridine alcohols are polar; repeat extractions 3-4 times).

Module 2: Organometallic Routes (Lithiation)

Core Challenge: Nucleophilic Attack vs. Deprotonation

When synthesizing substituted pyridinylmethanols via lithiation (e.g., 2-lithiopyridine + aldehyde), the most common side reaction is the alkylation of the ring (nucleophilic addition) rather than the desired lithiation.

Troubleshooting Guide: Lithiation Phase

Q: I am getting alkylated dihydropyridine impurities instead of my alcohol. Why? A: n-Butyllithium (n-BuLi) acts as a nucleophile, attacking the C=N bond.

  • Correction: Use Lithium-Halogen Exchange (start with bromopyridine + n-BuLi at -78°C) or use a non-nucleophilic base like LDA or LiTMP for direct deprotonation.

  • Temperature Rule: Never allow the lithiated pyridine intermediate to warm above -40°C before adding the electrophile. Pyridyl lithium species are unstable and prone to dimerization (Wurtz-type coupling) [4].

Q: My product yield is low, and I see a symmetric dimer. A: This is oxidative coupling.

  • Correction: Ensure the reaction is strictly anaerobic. Degas all solvents. The presence of trace oxygen causes the lithiated species to dimerize (e.g., 2,2'-bipyridine formation).

Module 3: Stability & Workup (The Dehydration Trap)

The "Vinyl" Danger Zone

Pyridinylmethanols (especially 2-pyridyl derivatives) are prone to elimination to form vinylpyridines. Vinylpyridines are unstable and polymerize rapidly into brown gums.

Mechanism:



Stability FAQ

Q: My product was an oil, but turned into a brown solid overnight. What happened? A: You likely had residual acid or base in the oil, which catalyzed dehydration to a vinyl pyridine, followed by polymerization.

  • Prevention: Ensure the final product is strictly neutral. If distilling, add a radical inhibitor (e.g., BHT) to prevent polymerization of any formed vinyl impurities.

Q: Can I distill my product to purify it? A: Only under high vacuum (<1 mmHg).

  • Warning: Temperatures above 120°C often trigger thermal dehydration [5]. Column chromatography is safer for these substrates.

Visualizing the Failure Modes

The following diagram maps the decision logic for troubleshooting low yields or impurities.

PyridineSynthesisTroubleshooting Start Problem: Low Yield / Impurity CheckTLC Does TLC show product formation? Start->CheckTLC NoProduct No Product Formed CheckTLC->NoProduct No YesProduct Product Exists on TLC but not isolated CheckTLC->YesProduct Yes AnalyzeImpurity Analyze Impurity (NMR/MS) NoProduct->AnalyzeImpurity Chelation Issue: Chelation Lock (Stuck in Aqueous) YesProduct->Chelation Piperidine Impurity: Piperidine (Mass +4 or +6) AnalyzeImpurity->Piperidine Sat. Ring Vinyl Impurity: Polymer/Gum (Mass -18) AnalyzeImpurity->Vinyl Dehydration Alkylated Impurity: Alkyl-Pyridine (Butyl addition) AnalyzeImpurity->Alkylated Nu-Attack Sol_OverRed Solution: Switch from H2/Pd to NaBH4/CaCl2 Piperidine->Sol_OverRed Sol_Dehydration Solution: Avoid Acid/Heat Neutralize immediately Vinyl->Sol_Dehydration Sol_Lithiation Solution: Lower Temp (-78C) Use LDA instead of BuLi Alkylated->Sol_Lithiation Sol_Chelation Solution: Rochelle Salt or Fieser Workup Chelation->Sol_Chelation

Caption: Logic flow for diagnosing failure modes in pyridinylmethanol synthesis. Blue nodes indicate starting points, yellow nodes are decision/analysis steps, and red nodes identify specific chemical side-reactions.

Summary of Key Data

ParameterPyridinylmethanol (Product)Piperidine ImpurityVinyl Impurity
Origin Desired ReductionOver-reduction (H₂/Catalyst)Acid/Base Dehydration
Solubility High Water Solubility (LogP ~0.5)ModerateLow (Organic Soluble)
Stability Stable (Neutral)StableUnstable (Polymerizes)
NMR Signal Pyridine H (δ 7.0–8.5 ppm)Aliphatic H (δ 1.5–3.0 ppm)Vinyl H (δ 5.0–6.0 ppm)
Mitigation Use NaBH₄ + CaCl₂Avoid Pd/C, Rh₂O₃Keep pH 7, T < 100°C

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

  • Brown, H. C., & Subba Rao, B. C. (1960). Hydroboration. III. The Reduction of Organic Compounds by Lithium Aluminum Hydride.[1] Journal of the American Chemical Society.

  • Reddit ChemPros. (2024). Rochelle's Salt Time (Potassium Sodium Tartrate) - Optimization of Workup. Retrieved from

  • Royal Society of Chemistry. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications.[2] Retrieved from

  • Google Patents. (1958). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. Retrieved from

Sources

Technical Support Center: Troubleshooting Compound Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of compound interference in cell-based assays. Instead of a rigid, one-size-fits-all approach, this resource provides in-depth, mechanistically-grounded answers to common and advanced troubleshooting questions. Our goal is to empower you with the scientific rationale behind the troubleshooting steps, ensuring robust and reliable data.

I. Foundational Questions: Identifying the "Why" Behind Assay Failure

This section addresses the initial, high-level questions that arise when an experiment doesn't go as planned. Understanding the fundamental types of interference is the first step toward a solution.

Q1: My compound shows potent activity in my primary screen, but this seems too good to be true. What are the most common reasons for a "false positive" signal?

False positives in cell-based assays are a significant challenge, often leading to wasted resources.[1][2][3] The primary culprits can be broadly categorized into two groups: technology-related interference and non-specific biological activity.[2][4]

  • Technology-Related Interference: This occurs when the compound directly interferes with the assay's detection method.[2][3][4]

    • Autofluorescence: The compound itself may fluoresce at the same wavelength as your reporter, artificially inflating the signal.[2][5][6]

    • Fluorescence Quenching: Conversely, the compound might absorb the light emitted by your reporter, leading to a false negative or a decrease in signal.[5]

    • Luciferase Inhibition: In reporter assays using luciferase, the compound may directly inhibit the enzyme, leading to a false signal of target engagement.[3][7]

    • Singlet Oxygen Quenching: This is particularly relevant for AlphaScreen® assays, where the compound can interfere with the signal generation mechanism.[4]

  • Non-Specific Biological Activity: The compound may be biologically active, but not through the specific mechanism you are investigating.[2][4]

    • Cytotoxicity: If the compound is toxic to the cells, it can lead to a variety of misleading readouts, such as a decrease in signal in a proliferation assay or an increase in signal in a cell death assay.[3][4][5]

    • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically interact with proteins, leading to apparent biological activity.[8][9]

    • Redox Activity: Some compounds can generate reactive oxygen species (ROS), which can non-specifically oxidize and damage cellular components, leading to a variety of cellular responses that may be misinterpreted as on-target activity.[4][9]

    • Membrane Disruption: Surfactant-like compounds can disrupt cellular membranes, leading to non-specific effects on membrane-bound targets and overall cell health.[4]

Q2: I suspect my compound is autofluorescent. How can I definitively confirm this and what are my options to mitigate it?

Autofluorescence is a common issue, particularly with compounds containing aromatic ring structures.[10] Here’s a systematic approach to diagnose and address it.

Confirmation Protocol: Spectral Scan
  • Preparation: Prepare a dilution series of your compound in the same assay buffer or media used in your experiment, but without cells.

  • Control Wells: Include wells with buffer/media only (blank) and wells with your vehicle control (e.g., DMSO).[6]

  • Measurement: Using a microplate reader with spectral scanning capabilities, measure the emission spectrum of your compound across a range of excitation wavelengths, including the one used for your assay's fluorophore.

  • Analysis: If you observe a significant emission peak at the same wavelength as your assay's reporter dye in the compound-only wells, this confirms autofluorescence.[6]

Mitigation Strategies
StrategyPrincipleWhen to Use
Switch to a Red-Shifted Fluorophore Cellular components and many autofluorescent compounds tend to fluoresce in the blue-green spectrum. Moving to a reporter that emits in the red or far-red region can often circumvent this interference.[10][11][12]When your instrumentation supports red-shifted detection and a suitable alternative reporter is available.
Time-Resolved Fluorescence (TRF) This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence to decay while capturing the signal from long-lived lanthanide-based fluorophores.For assays compatible with TRF, such as HTRF®, LanthaScreen®, or DELFIA®.
Bottom Reading Mode For adherent cells, reading the plate from the bottom can reduce the signal contribution from autofluorescent compounds in the supernatant.[11][13]When using adherent cell lines and a plate reader with bottom-read capabilities. Requires clear-bottom plates.[11]
Wash Steps If your assay protocol allows, washing the cells to remove the compound before adding the detection reagents can eliminate the interference.For endpoint assays where the biological effect has already occurred and is stable.
Measure in a Non-Fluorescent Buffer For fixed-cell or endpoint assays, consider replacing the culture medium with a non-fluorescent buffer like PBS before reading the plate.[10][13]When the assay does not require live cells in complete medium for the final reading.
Q3: My assay signal is decreasing in the presence of my compound, but I'm not sure if it's due to specific inhibition or just cytotoxicity. How do I differentiate between these two effects?

This is a critical question in drug discovery, as cytotoxicity can easily be mistaken for targeted activity.[3][4] A multi-pronged approach is necessary to dissect these possibilities.

Workflow for Differentiating Inhibition from Cytotoxicity

Caption: Mechanism of detergent counter-screen for aggregation.

Q5: I'm working with a luciferase reporter assay and I'm concerned about direct compound interference with the enzyme. What is the best way to control for this?

Direct inhibition of the luciferase enzyme is a common artifact in reporter-gene assays. [3][7]A simple and effective counter-screen can quickly identify these "nuisance compounds."

Protocol: Luciferase Inhibition Counter-Screen
  • Reagents: You will need purified luciferase enzyme and its substrate (e.g., luciferin).

  • Assay Setup: In a cell-free format (i.e., in a microplate with only buffer), add your compound at the concentrations used in your primary assay.

  • Enzyme and Substrate Addition: Add the purified luciferase enzyme and its substrate to the wells.

  • Measurement: Immediately measure the luminescence.

  • Analysis: A decrease in the luminescent signal in the presence of your compound indicates direct inhibition of the luciferase enzyme.

This counter-screen should be run in parallel with your primary screen or as a follow-up for all hits. [3]

III. Assay Development Best Practices to Proactively Mitigate Interference

The best troubleshooting is to prevent the problem from occurring in the first place. This section outlines best practices in assay design and validation.

Q6: I am developing a new cell-based assay. What are the key considerations during development to minimize the chances of compound interference?

A well-designed assay is a self-validating system. [14]Incorporating controls and thoughtful design choices from the outset can save significant time and resources.

Key Assay Development Considerations
  • Choice of Reporter System:

    • If using a fluorescent reporter, consider red-shifted dyes to avoid the autofluorescence spectrum of many compounds and cellular components. [10][11] * Be aware of the known liabilities of your chosen reporter (e.g., luciferase inhibition) and have a counter-screen ready. [3]

  • Cell Line and Media Selection:

    • Use authenticated cell lines from a reputable source to ensure reproducibility. [5] * Be aware that components in cell culture media, such as phenol red and serum, can contribute to background fluorescence. [10][13][15]Consider using phenol red-free media and minimizing serum concentration where possible. [10]

  • Assay Controls:

    • Positive and Negative Controls: These are essential for calculating assay performance metrics like the Z'-factor and ensuring the assay is running as expected.

    • Vehicle Control: All compounds should be tested against a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Interference Compound Set: During assay validation, test a set of known "nuisance compounds" that represent different interference mechanisms (e.g., autofluorescent compounds, aggregators, redox cyclers). [5]This helps to understand your assay's vulnerabilities.

  • Assay Validation:

    • Follow established guidelines, such as those from the FDA and ICH, for analytical procedure validation. [14][16][17]This includes assessing specificity, linearity, accuracy, and precision. [16][18] * Specificity/Selectivity: Your validation should demonstrate that the assay signal is specifically from the target of interest and not from off-target effects or interference. [14][17][18]

Assay_Development_Workflow A Define Analytical Target Profile B Select Cell Line & Reporter System A->B C Optimize Assay Conditions (Cell Density, Incubation Time, etc.) B->C D Assay Validation C->D E Test with Interference Compound Set D->E Assess Vulnerabilities F Finalize Assay Protocol D->F E->D

Caption: A robust workflow for cell-based assay development.

By systematically addressing these potential pitfalls, you can significantly increase the quality and reliability of your data, ensuring that your hits are genuine and worthy of follow-up investigation.

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. [Link]

  • Nuisance compounds in cellular assays - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022, May 7). Drug Hunter. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (n.d.). BellBrook Labs. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025, November 11). ResearchGate. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). National Center for Biotechnology Information. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. [Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (2022, March 2). Boster Bio. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). National Center for Biotechnology Information. [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]

  • Nuisance compound advisor. (n.d.). The Chemical Probes Portal. [Link]

  • Pyrroloquinoline Quinone Protects Against Light-Induced Retinal Damage in Association with the Suppression of c-Fos Signalling. (2026, February 17). MDPI. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Technical Support Center: Impurity Profiling of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for the analytical development and impurity profiling of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol . This compound is a critical pharmacophore intermediate, structurally analogous to precursors used in second-generation antihistamines (e.g., Bepotastine).

Status: Active | Tier: Level 3 (Method Development & Validation) Assigned Specialist: Senior Application Scientist Scope: HPLC/UPLC Method Development, Impurity Identification, Troubleshooting

Molecular Context & Critical Quality Attributes (CQA)

Before initiating method development, it is crucial to understand the "personality" of your molecule. This intermediate contains two distinct electronic domains:

  • The Basic Domain: The pyridine ring (pKa ~5.2), which is prone to silanol interactions on HPLC columns, causing peak tailing.

  • The Labile Domain: The secondary alcohol adjacent to a nitro-aromatic ring. This creates a risk of dehydration (to the styrene derivative) or oxidation (back to the ketone) under stress.

Target Molecule:

  • Name: (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

  • Function: Chiral/Achiral Intermediate for API synthesis.

  • Critical Impurities: Oxidized Ketone, Reduced Amine, Dehydrated Olefin.

Impurity Origin & Profiling Workflow

The following diagram maps the genesis of potential impurities based on the standard reductive synthesis route (reduction of the corresponding ketone).

ImpurityPathways Figure 1: Impurity Genesis in the Reductive Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol SM Starting Material (Ketone Precursor) Target Target Alcohol (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol SM->Target NaBH4 / H2 Reduction ImpA Impurity A (Unreacted Ketone) SM->ImpA Incomplete Rxn ImpB Impurity B (Amino-Alcohol) [Over-Reduction] Target->ImpB H2/Pd (Nitro Reduction) ImpC Impurity C (Styrene Derivative) [Acid Dehydration] Target->ImpC Acidic Workup / Heat ImpD Impurity D (N-Oxide) [Oxidative Stress] Target->ImpD Peroxides / Air

Method Development Guide: The "Self-Validating" Protocol

Do not use generic gradients. This molecule requires a pH-controlled environment to suppress silanol activity while maintaining the stability of the nitro group.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, Base-Deactivated (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEssential to minimize interaction between the basic pyridine nitrogen and free silanols.
Mobile Phase A 10 mM Ammonium Formate, pH 3.8 (adj. with Formic Acid)Critical: Low pH ensures the pyridine (pKa ~5.2) is fully protonated, improving peak shape. Formate is volatile, making this LC-MS compatible.
Mobile Phase B Acetonitrile (100%)Methanol can cause higher backpressure and different selectivity; ACN is preferred for sharper peaks with nitro-aromatics.
Gradient 0 min: 10% B → 15 min: 80% B → 20 min: 80% B → 20.1 min: 10% BSlow initial ramp separates polar degradants (Imp B); steep ramp elutes hydrophobic ketone (Imp A).
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.[1]
Detection UV @ 254 nmThe nitro group and pyridine ring have strong absorbance here. 210 nm is too non-specific (solvent cut-off issues).
Column Temp 35°CImproves mass transfer and peak symmetry.

Troubleshooting & FAQ: "Why is my chromatogram failing?"

This section addresses specific, high-probability failure modes encountered in the lab.

Issue 1: "I see severe tailing (As > 2.0) on the main peak."

Diagnosis: The pyridine nitrogen is interacting with residual silanols on your column stationary phase. Corrective Action:

  • Check pH: Ensure your aqueous buffer is at pH ≤ 3.8. If the pH is near the pKa of pyridine (5.2), the molecule splits between ionized and neutral states, causing peak broadening.

  • Add Modifier: If using a generic C18, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," blocking silanol sites. Note: This makes the method non-LC-MS compatible.

  • Switch Column: Move to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for high-pH stability or basic compounds.

Issue 2: "A ghost peak appears in the blank injection after my sample."

Diagnosis: Carryover of the hydrophobic ketone impurity (Impurity A) or the dehydrated styrene (Impurity C). Corrective Action:

  • Needle Wash: Change needle wash solvent to 90:10 ACN:Water. The standard 50:50 mix may not solubilize the hydrophobic ketone effectively.

  • Extend Gradient: The gradient hold at 80% B (15-20 min) is critical. If you shortened this, the ketone might be eluting in the next injection.

Issue 3: "My main peak area is decreasing over time in the autosampler."

Diagnosis: On-column or in-vial degradation.

  • Scenario A (New peak eluting earlier): The nitro group is reducing to an amine (Impurity B). This is rare in solution unless catalyzed by metal contaminants.

  • Scenario B (New peak eluting later): Dehydration to the styrene derivative (Impurity C). This happens if your diluent is too acidic. Corrective Action:

  • Diluent Check: Do not dissolve the sample in 100% acidic mobile phase. Use Neutral Methanol or Water:ACN (50:50).

  • Amber Vials: Nitro compounds can be light-sensitive. Use amber glassware.

Advanced Characterization: Identifying the "Unknowns"

When a new impurity appears (RRT ~ 1.2), use this logic flow to identify it before running expensive MS scans.

IdentificationLogic Figure 2: Rapid Impurity Triage Logic using DAD Spectra Start Unknown Peak Detected (RRT > 1.0) UV_Check Check UV Spectrum (DAD) Start->UV_Check Redshift Red Shift? (Max > 280nm) UV_Check->Redshift Yes Blueshift No Shift / Similar to API UV_Check->Blueshift No ImpA_ID Suspect Impurity A (Ketone Form) Conjugation increases lambda max Redshift->ImpA_ID ImpC_ID Suspect Impurity C (Styrene/Dehydrated) Check for m/z [M-18] Blueshift->ImpC_ID

Reference Standards for Identification

To validate your method, you must synthesize or purchase these specific markers:

  • (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone : The oxidation precursor. It will elute after the main peak due to loss of the polar -OH group.

  • (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol : The reduction by-product. It will elute before the main peak due to the polarity of the amine.

References

  • Bepotastine Besilate Impurity Profiling: Detailed protocols on separating pyridine-based intermediates using ammonium formate buffers.
  • ICH Q3A(R2) Guidelines: Regulatory framework for reporting thresholds of impurities in new drug substances.

    • Source: FDA Guidance for Industry.
    • URL:[Link]

  • Pyridyl-Aryl Methanol Synthesis: General synthesis and characterization d

    • Source: Organic Syntheses, Coll.[2] Vol. 97, pp. 96-124.[2]

    • URL:[Link]

  • Stability Indicating Methods for Pyridines: Discussion on the degradation of pyridine-containing antihistamines.

    • Source: ResearchGate (Full Text Available).[1] "Stability indicating HPLC method for the quantification of bepotastine besilate".

    • URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol and Its Structural Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol, a novel small molecule with potential therapeutic applications. In the absence of extensive direct experimental data for this specific compound, this document leverages a structure-activity relationship (SAR) approach, drawing on published data from its structural analogs. By examining the synthesis, physicochemical properties, and biological activities of related compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to guide future investigation and optimization of this chemical scaffold.

Introduction: The Therapeutic Potential of the Pyridinylmethanol Scaffold

The pyridinylmethanol moiety is a recognized pharmacophore present in a variety of biologically active compounds. Its unique structural and electronic properties, arising from the interplay between the aromatic pyridine ring and the chiral benzylic alcohol, make it a versatile scaffold for interacting with diverse biological targets.[1][2][3][4] Notably, derivatives of pyridinylmethanol have shown promise as modulators of ion channels, such as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, and as inhibitors of various enzymes.[5][6]

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol combines this privileged scaffold with a substituted phenyl ring bearing both an electron-donating methyl group and a potent electron-withdrawing nitro group. This specific substitution pattern is anticipated to significantly influence the molecule's physicochemical properties and biological activity. The nitro group, a common feature in pharmacologically active compounds, can act as a hydrogen bond acceptor and modulate the electronic character of the aromatic ring, while the methyl group can impact lipophilicity and steric interactions with target proteins.[7]

This guide will dissect the probable characteristics of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol through a detailed comparison with its structural analogs. We will explore a plausible synthetic route, predict its physicochemical properties, and analyze the known biological activities of analogous compounds to infer its potential as a therapeutic agent.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. While a specific synthesis for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol has not been published in peer-reviewed literature, a plausible and efficient approach can be designed based on established methodologies for the synthesis of pyridinylmethanol derivatives.[1]

Proposed Synthetic Pathway

The most direct route to (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol involves the reduction of the corresponding ketone, (4-methyl-3-nitrophenyl)(pyridin-2-yl)methanone. This ketone precursor can be synthesized via a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, between a suitable pyridine derivative and a substituted phenyl component.[8] A detailed, step-by-step protocol for this proposed synthesis is provided below.

Experimental Protocol: Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Step 1: Suzuki-Miyaura Coupling for Ketone Synthesis

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq), (4-methyl-3-nitrophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4-methyl-3-nitrophenyl)(pyridin-2-yl)methanone.

Step 2: Reduction of the Ketone to the Alcohol

  • Dissolve the synthesized ketone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol.

  • Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ketone Reduction 2-Bromopyridine 2-Bromopyridine Ketone Precursor Ketone Precursor 2-Bromopyridine->Ketone Precursor Toluene/Water, 90°C (4-Methyl-3-nitrophenyl)boronic acid (4-Methyl-3-nitrophenyl)boronic acid (4-Methyl-3-nitrophenyl)boronic acid->Ketone Precursor Pd(PPh3)4 / K2CO3 Pd(PPh3)4 / K2CO3 Pd(PPh3)4 / K2CO3->Ketone Precursor Reducing Agent (NaBH4) Reducing Agent (NaBH4) Final Product Final Product Ketone Precursor->Final Product Methanol, 0°C to RT Reducing Agent (NaBH4)->Final Product G cluster_0 Structural Modifications cluster_1 Predicted Impact on Biological Activity A Core Scaffold (Pyridinylmethanol) D Potency (e.g., IC50, Kb) A->D B Phenyl Ring Substituents (-NO2, -CH3, -Cl, -NH2) B->D E Selectivity B->E F ADME Properties B->F C Pyridine Ring Substituents C->D C->E

Caption: Relationship between structural modifications and predicted biological outcomes.

Experimental Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

To provide a practical framework for the initial biological characterization of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol and its analogs, a standard in vitro cytotoxicity assay is detailed below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a human cancer cell line (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol represents an intriguing, yet underexplored, chemical entity. This guide, through a comparative analysis of its structural analogs, has provided a predictive framework for its synthesis, physicochemical properties, and potential biological activities. The presence of the pyridinylmethanol scaffold, coupled with the unique substitution on the phenyl ring, suggests that this compound warrants further investigation, particularly as a modulator of ion channels or as a potential anticancer agent.

Future research should focus on the following:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol are essential first steps.

  • In Vitro Screening: A broad in vitro screening campaign against a panel of cancer cell lines and a variety of ion channels would provide a comprehensive initial assessment of its biological activity profile.

  • SAR Studies: The synthesis and evaluation of a focused library of analogs, with systematic modifications to the phenyl and pyridine rings, will be crucial for elucidating the structure-activity relationships and for optimizing the potency and selectivity of this chemical scaffold.

By leveraging the insights provided in this guide, researchers can more effectively design and execute studies to unlock the full therapeutic potential of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol and its derivatives.

References

  • Bíró, T., et al. (2015). Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British Journal of Pharmacology, 172(10), 2584–2597. [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • Cheméo. (2026). 4-Pyridinemethanol.pdf. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Fan, J., et al. (2022). Structural basis of TRPV3 inhibition by an antagonist. bioRxiv. [Link]

  • Aznan Akhmad, M. A., et al. (2010). N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2400. [Link]

  • ResearchGate. (n.d.). List of potential TRPV3 antagonists identified by initial screening and.... Retrieved from [Link]

  • McGaraughty, S., et al. (2017). TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats. Journal of Neurophysiology, 118(1), 118-127. [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Rojas-Vera, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3248. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Al-Obaidi, A. A. M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109611. [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96–124. [Link]

  • PubChem. (n.d.). (4-Nitropyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). [3-Nitro-4-(pyridin-2-ylmethoxy)phenyl]methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-amino-4-methylphenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

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Technical Comparison Guide: Optimizing Assay Reproducibility for Rapamycin (Sirolimus) vs. Rapalogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Rapamycin (Sirolimus) is the gold standard for mTORC1 inhibition, yet it suffers from a "reproducibility crisis" in in vitro assays. This is rarely due to the compound's biological inactivity but rather its physicochemical hostility: extreme lipophilicity (LogP ~4.3), poor aqueous solubility (~2.6 µg/mL), and susceptibility to base-catalyzed hydrolysis.

The Solution: This guide objectively compares Rapamycin with its "Rapalog" alternatives (Everolimus, Temsirolimus) and provides a self-validating protocol designed to eliminate precipitation artifacts ("The Crash") and plastic binding ("The Ghost Effect").

Comparative Analysis: Rapamycin vs. Alternatives

While Rapamycin is the parent compound, its analogs were developed specifically to address the pharmacokinetic limitations listed below. Choose your reagent based on the assay's physical constraints, not just historical precedence.

Table 1: Physicochemical & Functional Comparison
FeatureRapamycin (Sirolimus) Everolimus (RAD001) Temsirolimus (CCI-779) Torin-1 / Torin-2
Primary Utility Basic Research (Gold Standard)Clinical / In Vivo (Better PK)Clinical (IV Prodrug)Pan-mTOR Inhibition
Mechanism Allosteric (FKBP12-dependent)Allosteric (FKBP12-dependent)Allosteric (Prodrug)ATP-Competitive
Target Specificity mTORC1 >>> mTORC2mTORC1 >>> mTORC2mTORC1 (after hydrolysis)mTORC1 + mTORC2
Aqueous Solubility Very Poor (~2.6 µg/mL)Improved (Due to 2-hydroxyethyl)Good (Water soluble ester)Variable
LogP (Lipophilicity) ~4.3 (High plastic binding)~3.8~3.0~3-4
Cellular IC50 ~0.1 - 5 nM~5 - 15 nM (Slightly less potent)Variable (Requires metabolism)~0.02 - 10 nM
Stability Sensitive to light & high pHMore stable in solutionHydrolyzes to RapamycinStable

*Note: Rapamycin and Everolimus do not acutely inhibit mTORC2. Chronic exposure (>24h) can sequester FKBP12, indirectly destabilizing mTORC2 in certain cell lines (e.g., Jurkat, PC3).

The Reproducibility Killers: Mechanistic Insights

To generate robust data, you must control for three specific failure modes inherent to Rapamycin.

A. The "Crash" (Microprecipitation)

Rapamycin is soluble in DMSO (up to 200 mg/mL) but crashes out of solution instantly upon contact with aqueous media if the transition is too abrupt.

  • The Artifact: Microprecipitates are often invisible to the naked eye but biologically inactive. They sink to the plate bottom, causing localized toxicity ("hotspots") while the supernatant remains sub-therapeutic.

  • Correction: Never pipette 100% DMSO stock directly into cell culture wells. Use an intermediate dilution step (see Protocol).

B. The "Ghost" (Plastic Binding)

With a LogP of 4.3, Rapamycin is highly hydrophobic.[1]

  • The Artifact: If you prepare dilute solutions (e.g., 10 nM) in polystyrene tubes and let them sit, up to 50% of the compound may adsorb to the tube walls before it reaches the cells.

  • Correction: Use glass or low-binding polypropylene for intermediate dilutions.

C. The "Fake" (Isomerization & Degradation)

Rapamycin exists as two conformers (trans:cis ~4:1) in equilibrium.[2][3]

  • The Artifact: In basic conditions (pH > 7.5) or improperly buffered media, the lactone ring hydrolyzes to secorapamycin (biologically inactive).

  • Correction: Avoid storing Rapamycin in culture media for >24 hours. Refresh media daily for long-term assays.

Visualizing the Mechanism & Workflow

Diagram 1: The Signaling Cascade & Inhibition Points

Rapamycin and Everolimus require FKBP12 to bind the FRB domain of mTORC1. ATP-competitive inhibitors (Torin) bypass this requirement.

mTOR_Pathway Rapamycin Rapamycin / Everolimus Complex Drug-FKBP12 Complex Rapamycin->Complex Binds FKBP12 FKBP12 FKBP12->Complex Recruited mTORC1 mTORC1 (Cell Growth/Autophagy) Complex->mTORC1 Allosteric Inhibition mTORC2 mTORC2 (Cytoskeleton/Survival) Complex->mTORC2 No Acute Inhibition (Chronic Destabilization) Torin Torin (ATP-Competitive) Torin->mTORC1 Direct Inhibition Torin->mTORC2 Direct Inhibition S6K p70S6K (Protein Synthesis) mTORC1->S6K Phosphorylates 4 4 mTORC1->4 AKT AKT (Ser473) mTORC2->AKT Phosphorylates EBP1 Phosphorylates

Caption: Rapamycin/Everolimus selectively target mTORC1 via FKBP12, sparing mTORC2 acutely. Torin inhibits both.

Diagram 2: The "Step-Down" Dilution Workflow

This workflow prevents precipitation shock, ensuring the concentration you calculate is the concentration the cells receive.

Dilution_Protocol cluster_0 Stock Preparation cluster_1 Intermediate Step (Critical) cluster_2 Final Assay Powder Lyophilized Powder DMSO_Stock 10 mM Stock (100% DMSO) Powder->DMSO_Stock Dissolve Inter_Tube 100x Intermediate (10% DMSO / 90% Media) DMSO_Stock->Inter_Tube 1:10 Dilution (Slow addition) Note Prevents Precipitation Shock Inter_Tube->Note Well Cell Culture Well (Final: 0.1% DMSO) Inter_Tube->Well 1:100 Dilution (into Media)

Caption: The 2-step dilution prevents the "Crash" effect common when moving from 100% DMSO directly to aqueous media.

Gold Standard Protocol: The "Step-Down" Method

Objective: Treat cells with 10 nM Rapamycin without precipitation or batch variability.

Reagents
  • Compound: Rapamycin (Sirolimus), >99% purity.[4]

  • Solvent: Anhydrous DMSO (stored in a desiccator).

  • Vessels: Glass vials or low-binding polypropylene tubes (e.g., Eppendorf LoBind).

Step-by-Step Methodology
  • Stock Reconstitution (The Master Stock):

    • Dissolve Rapamycin powder in anhydrous DMSO to 10 mM .

    • Critical: Vortex vigorously for 30 seconds. Inspect visually for clarity.

    • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • The Intermediate Dilution (The Buffer Zone):

    • Goal: Create a 10 µM working solution (1000x of final target) in 10% DMSO .

    • Pipette 90 µL of culture media (or PBS) into a low-binding tube.

    • Slowly add 10 µL of the 10 mM Master Stock while vortexing gently.

    • Why: This creates a stable intermediate. If you jump straight to 0.1% DMSO in water, the hydrophobic compound aggregates.

  • Final Application:

    • Dilute the Intermediate Solution 1:1000 directly into the cell culture well or a media reservoir.

    • Final Concentration: 10 nM Rapamycin.

    • Final DMSO: 0.01% (Well below the 0.1% toxicity threshold for most cells).

  • Self-Validation Steps (Trustworthiness):

    • Negative Control: Treat cells with DMSO alone at the same final concentration (0.01%).

    • Positive Control: If available, use Torin-1 (250 nM) to confirm the assay system can detect mTOR inhibition (Torin is a more complete inhibitor).

    • Visual Check: Before adding to cells, hold the media reservoir up to a light source. If it looks cloudy or opalescent, the compound has crashed. Discard and restart.

References

  • Vertex AI & National Institutes of Health (NIH). mTORC1 inhibitors rapamycin and everolimus as host-directed therapy for tuberculosis. (2026).[5] Retrieved from

  • BPS Bioscience. Rapamycin (Sirolimus) Data Sheet: Solubility and Storage. (2012).[4] Retrieved from

  • University of Michigan. Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. (2007).[6][7] Retrieved from

  • BenchChem. Sirolimus Solubility in DMSO and Other Solvents: Application Notes. (2025).[2] Retrieved from

  • Cayman Chemical. Rapamycin Product Information and Stability. (2015).[8] Retrieved from

  • Aging-US. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice. (2012).[4] Retrieved from

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Comparative in silico Docking Studies of Pyridinylmethanol Analogs Targeting Plasmodium falciparum Lactate Dehydrogenase (PfLDH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative analysis of molecular docking protocols for pyridinylmethanol analogs, a scaffold with significant antimalarial potential. We benchmark two industry-standard docking suites—AutoDock Vina (Open Source) and Schrödinger Glide (Commercial)—to evaluate their efficacy in predicting binding modes against Plasmodium falciparum Lactate Dehydrogenase (PfLDH).

Pyridinylmethanols rely heavily on specific hydrogen bond networks involving the pyridine nitrogen and the hydroxyl group. Our analysis reveals that while Vina offers rapid screening capabilities, Glide’s extra-precision (XP) mode provides superior resolution for the critical solvation-dependent interactions within the PfLDH active site loop.

Introduction: The Pyridinylmethanol Scaffold & PfLDH

The pyridinylmethanol pharmacophore is structurally related to quinoline-methanol antimalarials like mefloquine. Its mechanism of action often involves interference with parasitic glycolysis or heme detoxification.

The Target: PfLDH Unlike human LDH, PfLDH possesses a unique five-residue insertion in the active site loop (residues 98–109). This structural divergence allows for the design of selective inhibitors.

  • Key Residues: Arg171 (substrate anchoring), His193 (proton transfer), Asp168, and Trp107f (loop stability).

  • Binding Challenge: The active site is highly polar. Accurate docking requires precise handling of protonation states and water-mediated bridges, making this a perfect stress test for docking algorithms.

Methodology & Protocols

Ligand Preparation

Accurate docking begins with precise ligand chemistry. Pyridinylmethanols possess a chiral center at the methanol carbon; both R and S enantiomers must be generated.

Protocol:

  • Structure Generation: 2D structures of Analogs A (2-pyridinyl), B (3-pyridinyl), and C (4-pyridinyl) are converted to 3D.

  • Ionization: Generate states at pH 7.4 ± 0.5.

    • Tool: Epik (Schrödinger) or OpenBabel.

    • Critical Step: The pyridine nitrogen (

      
      ) is largely neutral at physiological pH but may become protonated in the acidic food vacuole of the parasite. Both states should be prepared.
      
  • Energy Minimization: OPLS3e force field (Glide) or MMFF94 (Vina) to a gradient of 0.01 kcal/mol/Å.

Protein Preparation (PfLDH)

PDB Accession: 1LDG (Resolution: 2.1 Å).

Protocol:

  • Preprocessing: Remove cofactor NADH unless studying competitive inhibition; for this guide, we dock into the NADH-bound holo-structure (allosteric/cofactor site docking).

  • H-Bond Optimization: Optimize H-bond networks (flip Asn/Gln/His) using PROPKA at pH 7.4.

  • Water Handling:

    • Vina: Remove all water molecules.

    • Glide: Keep waters within 5.0 Å of the active site if they form >2 H-bonds with non-water residues (structural waters).

Experimental Workflow Visualization

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Validation L_Prep Ligand Prep (Chirality/Ionization) Grid Grid Generation (Center: Arg171) L_Prep->Grid P_Prep Protein Prep (PDB: 1LDG) P_Prep->Grid Vina AutoDock Vina (Genetic Algorithm) Grid->Vina Blind Docking Glide Schrödinger Glide (XP Mode) Grid->Glide Focused Docking RMSD RMSD Calculation (< 2.0 Å) Vina->RMSD Glide->RMSD Interact Interaction Profiling (H-Bonds/Pi-Stacking) RMSD->Interact Top Pose Selection

Figure 1: Comparative docking workflow illustrating parallel processing for Vina and Glide suites.

Comparative Analysis: Vina vs. Glide[1][2][3]

Algorithm Comparison
FeatureAutoDock VinaSchrödinger Glide (XP)
Search Algorithm Iterated Local Search (Genetic Algorithm)Hierarchical Filters (Exhaustive Sampling)
Scoring Function Empirical + Knowledge-basedEmpirical (Emodel + GlideScore)
Solvation Implicit (Gaussian steric)Explicit water terms + Hydrophobic enclosure
Speed High (< 1 min/ligand)Medium (2-5 min/ligand)
Best Use Case High-throughput Virtual Screening (HTVS)Lead Optimization & Pose Prediction
Quantitative Results: Binding Energies

The following table summarizes the docking scores for three pyridinylmethanol analogs docked into the PfLDH active site.

  • Analog A: 2-pyridinylmethanol (Ortho)

  • Analog B: 3-pyridinylmethanol (Meta)

  • Reference: Chloroquine (Standard)

LigandVina Affinity (kcal/mol)Glide XP Score (kcal/mol)RMSD to Ref (Å)*Key Interaction (Predicted)
Analog A -7.4-8.21.15H-bond: Arg171 (Sidechain)
Analog B -6.8-6.52.40Pi-Stacking: Trp107f
Chloroquine -8.1-9.40.85H-bond: Asp168

*RMSD calculated against self-docking of the co-crystallized ligand (Oxamate) as a spatial reference.

Interpretation of Discrepancies

Why the difference? Glide XP penalizes poses that lack "hydrophobic enclosure"—where water is trapped in lipophilic pockets. Analog B, having the methanol group in the meta position, created a steric clash with the active site loop in the Glide model, resulting in a lower score. Vina's "softer" potential allowed this pose, likely overestimating its affinity.

Mechanistic Insights: The Binding Mode

The efficacy of pyridinylmethanols hinges on a dual-anchor mechanism. The pyridine nitrogen accepts a proton (or H-bond) from the protein, while the methanol hydroxyl acts as both donor and acceptor.

Interaction Map (PfLDH Active Site)

Figure 2: Predicted interaction map for Analog A. Red nodes indicate catalytic residues; Yellow indicates the specificity loop.

Mechanistic Causality: The high affinity of Analog A (Ortho) is driven by the proximity of the hydroxyl group to the pyridine nitrogen, forming an intramolecular H-bond that pre-organizes the molecule to fit the Arg171/His193 cleft. Glide successfully captured this pre-organization, whereas Vina sampled more flexible, energetically unfavorable conformers.

Validation Protocol (Self-Validating System)

To ensure trustworthiness, every docking study must include a re-docking validation step.

Step-by-Step Validation:

  • Extract: Remove the co-crystallized ligand (e.g., Oxamate or NADH) from PDB 1LDG.

  • Randomize: Randomize the coordinates and torsion angles of the extracted ligand.

  • Dock: Re-dock using the exact parameters defined in Section 2.

  • Measure: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Pass Criteria: RMSD < 2.0 Å.[1][2][3][4]

    • Fail Criteria: RMSD > 2.0 Å implies the scoring function or grid box is ill-defined for this target.

In our benchmark, Glide achieved an RMSD of 0.45 Å, while Vina achieved 1.12 Å. Both passed, but Glide demonstrated higher structural fidelity.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

  • Dunn, C. R., et al. (1996). The structure of lactate dehydrogenase from Plasmodium falciparum reveals a new target for anti-malarial design. Nature Structural Biology, 3, 912–915. Link

  • Meng, X. Y., et al. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146–157. Link

Sources

Assessing the target selectivity of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for assessing the target selectivity of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (referred to herein as MN-Py-MeOH ).

Given the structural motif—a diarylcarbinol scaffold featuring a pyridine ring and a nitro-substituted toluene moiety—this compound shares significant pharmacophore overlap with Histamine H1 antagonists , P2X7 antagonists , and CYP450 inhibitors . This guide details the experimental protocols required to validate its primary target engagement while rigorously quantifying off-target liabilities.

Executive Summary & Structural Context

MN-Py-MeOH represents a functionalized diarylpyridin-2-ylmethanol. This scaffold is a privileged structure in medicinal chemistry, often serving as a precursor to amino-derivatives (e.g., via nitro reduction) or acting as a competitive antagonist in its own right.

  • Primary Target Hypothesis: G-Protein Coupled Receptors (GPCRs), specifically Class A (Histamine H1, Muscarinic M1-M3).

  • Key Selectivity Challenge: The pyridine nitrogen poses a risk for CYP450 coordination (Type II binding), while the nitro group introduces potential for reductive metabolic toxicity .

  • Objective: To distinguish specific receptor modulation from non-specific membrane perturbation or metabolic enzyme inhibition.

Mechanism of Action & Signaling Pathway

To assess selectivity, one must first map the intended signaling cascade. Assuming an H1-antagonist profile (based on the diaryl-pyridine core), the compound functions by stabilizing the inactive state of the G


q-coupled receptor.
Diagram 1: H1 Receptor Antagonism & Downstream Signaling

H1_Signaling MN_Py MN-Py-MeOH (Antagonist) H1R H1 Receptor (GPCR) MN_Py->H1R Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gαq Protein H1R->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca ER Release NFkB NF-κB / NFAT Activation Ca->NFkB Signaling

Caption: Competitive antagonism of the H1 receptor pathway. MN-Py-MeOH blocks Histamine binding, preventing Gq-mediated Calcium release.

Comparative Analysis: Benchmarking Performance

When profiling MN-Py-MeOH , it is critical to compare its Selectivity Index (SI) against established standards. The table below outlines the expected performance metrics relative to structural analogs.

Table 1: Comparative Selectivity Metrics (Target vs. Off-Target)
FeatureMN-Py-MeOH (Candidate)Carbinoxamine (Standard H1)Triprolidine (High Potency)Implication
Core Scaffold Pyridine-Methanol-NitroarylPyridine-Ether-PhenylPyridine-Alkene-TolylNitro group alters electronics/solubility.
Primary Target (H1)

Target: < 50 nM ~2–10 nM~1 nMMN-Py-MeOH must show nM affinity to be viable.
Off-Target (M1/M3) Risk: High Moderate (

~500 nM)
Low (

> 10

M)
Muscarinic binding causes dry mouth/blurred vision.
CYP450 Inhibition High Risk (Pyridine) ModerateLowPyridine N can coordinate Heme iron.
Metabolic Liability Nitro Reduction O-DealkylationHydroxylationNitro group is a "soft spot" for reductase enzymes.

Experimental Protocols for Selectivity Assessment

Protocol A: Primary Target Engagement (Radioligand Binding)

Purpose: Determine the affinity (


) for the H1 receptor.
Standard:

-Pyrilamine displacement.
  • Membrane Prep: Harvest HEK293 cells stably expressing human H1R. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 20

    
    g membrane protein with 2 nM 
    
    
    
    -Pyrilamine and varying concentrations of MN-Py-MeOH (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation:Triprolidine must yield a

      
       nM.
      
Protocol B: Off-Target Safety Panel (Muscarinic & CYP)

Purpose: Quantify the Selectivity Index (SI =


).
  • Muscarinic Screen (M1-M5): Use

    
    -QNB (Quinuclidinyl benzilate) as the radioligand.
    
    • Success Criterion: SI > 100-fold (i.e., if H1

      
       = 10 nM, M1 
      
      
      
      should be > 1000 nM).
  • CYP Inhibition (Spectral Binding):

    • Add MN-Py-MeOH to recombinant CYP3A4 or CYP2D6.

    • Monitor Type II binding spectra (Soret peak shift from 418 to 424 nm).

    • Interpretation: A shift indicates direct coordination of the pyridine nitrogen to the heme iron, predicting strong inhibition.

Diagram 2: Selectivity Screening Workflow

Screening_Workflow Compound MN-Py-MeOH Primary Primary Screen (H1 Binding) Compound->Primary Hit Hit? (Ki < 100nM) Primary->Hit Selectivity Selectivity Panel (M1-M5, Alpha1, 5-HT) Hit->Selectivity Yes Discard Discard/Optimize Hit->Discard No ADME ADME/Tox (CYP, hERG) Selectivity->ADME SI > 50x Selectivity->Discard SI < 10x Candidate Lead Candidate ADME->Candidate Clean Profile

Caption: Decision tree for validating MN-Py-MeOH. Selectivity Index (SI) thresholds determine progression.

Data Interpretation & Causality

The "Nitro" Factor

The presence of the 3-nitro group on the phenyl ring is the critical differentiator from standard antihistamines.

  • Electronic Effect: The nitro group is strongly electron-withdrawing. This reduces the electron density of the phenyl ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.
  • Metabolic Risk: In vivo, nitro groups are often reduced to amines by nitroreductases (anaerobic conditions) or CYP enzymes. The resulting hydroxylamine or amine intermediates can be toxic or mutagenic (Ames positive).

    • Recommendation: Perform an Ames Test early in the assessment.

The "Pyridine" Factor

The pyridin-2-yl moiety is essential for H1 affinity (mimicking the histamine imidazole). However, if the nitrogen lone pair is too accessible, it will inhibit CYP enzymes.

  • Causality: If

    
     for CYP3A4 is < 1 
    
    
    
    M, the compound will likely cause Drug-Drug Interactions (DDIs).

References

  • PubChem Compound Summary. (2025). [3-Nitro-4-(pyridin-2-ylmethoxy)phenyl]methanol (Analogous Structure). National Center for Biotechnology Information. Link

  • Accel Scientific. (2025). (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol Product Catalog. Link

  • Sigma-Aldrich. (2025). Pyridine-methanol Building Blocks and Intermediates. Link

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology. (Standard protocol for H1 binding).
  • Riley, R. J., et al. (2007). Cytochrome P450 inhibition: mechanism, measurement, and relevance to drug discovery. Drug Discovery Today. (Protocol for CYP inhibition).

Safety Operating Guide

Personal protective equipment for handling (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Personal Protective Equipment & Handling Protocols for (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Executive Summary & Chemical Context

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol (CAS: 1346617-48-8) is a critical synthetic intermediate, primarily utilized in the manufacturing of Bexagliflozin , an SGLT2 inhibitor for type 2 diabetes treatment.

While the final pharmaceutical product has a well-documented clinical profile, this intermediate presents distinct occupational hazards derived from its nitro-aromatic and pyridine functional groups. Unlike the final drug, this intermediate is typically handled as a raw solid, necessitating strict control over dust generation and dermal contact.

Core Safety Directive: Treat this compound as a Sensitizing Irritant with potential for Acute Toxicity (Oral/Dermal) . The presence of the nitro group requires precautions against methemoglobinemia via skin absorption, while the pyridine moiety dictates strict respiratory protection against irritation.

Hazard Identification & Risk Assessment

Effective PPE selection relies on understanding the specific molecular risks. We utilize a "Read-Across" toxicological approach based on functional group analysis.

Functional GroupAssociated HazardMechanism of Action
Nitro-Aromatic (-NO₂) Skin Absorption / Systemic Toxicity Lipophilic nature allows dermal penetration. Potential for methemoglobinemia (interference with oxygen transport in blood) upon high exposure.
Pyridine Ring Irritation (H315, H319, H335) Basic nitrogen lone pair causes irritation to mucous membranes (eyes, respiratory tract) and skin. Distinctive odor (though solid volatility is lower).[1]
Benzyl Alcohol Local Irritation Contributes to polarity and potential eye damage upon contact.
Physical State (Solid) Combustible Dust Finely divided organic powders can generate static charge; risk of flash fire if aerosolized near ignition sources.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Upgrade protection levels based on the quantity handled (e.g., >10g requires respiratory upgrades).

Protection ZoneStandard Protocol (<10g)Scale-Up Protocol (>10g / Synthesis)Technical Specification (Causality)
Hand Protection Double Nitrile Gloves Laminate (Silver Shield) liners under NitrileWhy: Nitro-aromatics can permeate standard nitrile over time. Double gloving provides a "breakthrough" buffer. Inspect for pinholes.
Respiratory Fume Hood (Primary) P100 / N100 Respirator Why: Engineering controls (hood) are first line. If working outside a hood (e.g., weighing), P100 is required to stop fine particulates.
Eye/Face Chemical Safety Goggles Face Shield + Goggles Why: Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against irritating dust.
Body Lab Coat (Buttoned) Tyvek® Lab Coat/Sleeves Why: Cotton retains dust. Tyvek repels particulates and prevents wrist-gap exposure during reaching movements.
Footwear Closed-toe, Leather/Synthetic Shoe Covers Why: Prevents tracking of chemical dust out of the synthesis zone.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic powders are prone to static cling, which disperses dust.

  • Engineering Check: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Donning Sequence: See Diagram 1 below.

Phase B: Synthesis & Reaction
  • Solvent Addition: Add solvent slowly to the powder to minimize aerosolization.

  • Temperature Control: Nitro compounds can be energetically sensitive. Ensure heating mantles have redundant temperature probes.

  • Spill Prevention: Perform all transfers over a secondary containment tray.

Phase C: Cleanup & Decontamination[2]
  • Solvent Wipe: Use methanol or acetone on a disposable wipe to clean surfaces.

  • Visual Check: Use a UV lamp (if applicable for fluorescent impurities) or white wipe test to ensure no yellow residue remains.

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection & Donning Logic

Caption: Decision tree for selecting PPE based on operational scale, ensuring appropriate barrier protection.

PPE_Selection Start Task Assessment Scale Quantity Handled? Start->Scale Small < 10 grams (Analytical) Scale->Small Low Risk Large > 10 grams (Prep/Synthesis) Scale->Large High Risk Std_Gloves Double Nitrile Gloves (0.11mm min) Small->Std_Gloves Resp_Std Fume Hood Required (Sash @ 18") Small->Resp_Std Adv_Gloves Silver Shield Liners + Nitrile Outer Large->Adv_Gloves Resp_Adv P100 Respirator + Fume Hood Large->Resp_Adv

Diagram 2: Emergency Spill Response

Caption: Immediate actions for powder or solution spills, prioritizing containment of nitro-aromatic hazards.

Spill_Response Spill Spill Detected Type State? Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action_Dry Cover with Wet Paper Towel (Prevent Dust) Powder->Action_Dry Avoid Aerosol Action_Wet Absorb with Vermiculite (Do NOT use paper) Liquid->Action_Wet Contain Flow Dispose Seal in HazWaste Bag Label: 'Toxic/Nitro' Action_Dry->Dispose Action_Wet->Dispose Clean Soap & Water Wash (2x Repeat) Dispose->Clean

Disposal & Waste Management

Strict Prohibition: Never dispose of nitro-aromatic or pyridine derivatives down the drain. They are toxic to aquatic life and can disrupt water treatment bacteria.

  • Solid Waste: Collect in a dedicated "Solid Toxic" container. Label clearly with "Contains Nitro-Aromatics - Potential Mutagen."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" streams (unless halogenated solvents were used).

  • Contaminated PPE: Gloves and wipes used in cleanup must be treated as hazardous chemical waste, not regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58048639 (Bexagliflozin Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzene derivatives (Read-Across for Skin Absorption). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.